molecular formula C5H9F2NO B1653292 3-[(Difluoromethoxy)methyl]azetidine CAS No. 1803570-38-8

3-[(Difluoromethoxy)methyl]azetidine

Cat. No.: B1653292
CAS No.: 1803570-38-8
M. Wt: 137.13
InChI Key: BRNIYKPLAWJHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Difluoromethoxy)methyl]azetidine (CID 86811577) is a valuable nitrogen-containing heterocycle and fluorinated building block for medicinal chemistry and drug discovery research . Its molecular formula is C5H9F2NO, and it features an azetidine ring—a four-membered saturated heterocycle—substituted with a difluoromethoxymethyl group . The incorporation of the gem-difluoromethoxy group (CF2OMe) is of particular interest, as this moiety can be utilized to modulate the properties of organic molecules, potentially influencing their metabolic stability, lipophilicity, and permeability . As such, this compound serves as a key synthetic intermediate for the preparation of more complex molecules in pharmaceutical development. Researchers can employ this amine in the synthesis of novel bioactive compounds, leveraging the azetidine scaffold and the unique characteristics of the difluoroalkyl ether functional group . The provided compound is intended for research applications as a chemical building block and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-(difluoromethoxymethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)9-3-4-1-8-2-4/h4-5,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNIYKPLAWJHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301278017
Record name Azetidine, 3-[(difluoromethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803570-38-8
Record name Azetidine, 3-[(difluoromethoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803570-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azetidine, 3-[(difluoromethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(difluoromethoxy)methyl]azetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 3-[(Difluoromethoxy)methyl]azetidine

[1]

Executive Summary & Molecular Rationale

3-[(Difluoromethoxy)methyl]azetidine represents a high-value "fragment" in modern medicinal chemistry, specifically designed to address the "Escape from Flatland" challenge.[1][2] Unlike traditional aromatic scaffolds, this molecule combines a saturated, three-dimensional azetidine core with a difluoromethoxy (

12

This guide analyzes the molecule's utility as a lipophilic hydrogen bond donor —a rare physicochemical property where the difluoromethyl group enhances membrane permeability while retaining the ability to engage in specific binding interactions. It serves as a superior bioisostere for methoxy or hydroxymethyl groups, offering modulated basicity and improved metabolic stability against oxidative clearance.[2][3]

Physicochemical Data Profile

The following data characterizes the free base form of this compound.

PropertyValue / DescriptorContextual Note
IUPAC Name This compoundSpecific homologue with methylene spacer.[1][2]
Molecular Formula

-
Molecular Weight 137.13 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1][2]
Exact Mass 137.0652Monoisotopic.[1][2]
Csp³ Fraction 0.80 (4/5 carbons)High 3D character; improves solubility/selectivity.[1][2]
Predicted pKa ~9.6 – 10.2Slightly lower than unsubstituted azetidine (~11.[1][2]3) due to the inductive effect of the

-oxygen.
Predicted LogP ~0.6 – 0.9The

group increases lipophilicity (

) compared to a methoxy group.[1][2]
H-Bond Donors 21 Strong (Amine N-H) + 1 Weak (Difluoromethyl C-H).[1][2]
H-Bond Acceptors 3Amine N, Ether O, Fluorine (weak).[1][2]
Rotatable Bonds 2

and

bonds.
Topological Polar Surface Area (TPSA) ~21 ŲHighly permeable range (Blood-Brain Barrier penetrant).[2]

Structural Analysis & Pharmacophore Implications[2][4]

The molecule functions through two distinct structural domains that synergize to improve Pharmacokinetic (PK) profiles.[2]

A. The Azetidine Core (The Scaffold)[4]
  • Conformational Rigidity: Unlike flexible ethylamine chains, the 4-membered ring constrains the vector of the substituent. This reduces the entropic penalty upon protein binding.[2]

  • Basicity Modulation: The ring strain and solvation effects typically make azetidines highly basic (

    
    ).[2] However, the proximal ether oxygen in this molecule exerts a through-bond inductive effect (
    
    
    ), tempering the
    
    
    down to the physiological range (~9.8). This ensures a balanced equilibrium between the ionized (solubility) and neutral (permeability) states at physiological pH (7.4).[1][2]
B. The Difluoromethoxy Tail (The Warhead)
  • The Lipophilic Hydrogen Bond Donor: This is the critical feature.[2] The fluorine atoms are highly electronegative, polarizing the C-H bond in the

    
     group. This makes the proton acidic enough to act as a weak hydrogen bond donor (HBD).[2][4]
    
  • Bioisosterism: It acts as a bioisostere for alcohols (

    
    ) and thiols (
    
    
    ) but without the desolvation penalty associated with highly polar groups.[1]
  • Metabolic Shielding: The

    
     bond is one of the strongest in organic chemistry (
    
    
    ).[1] Replacing a standard methoxy (
    
    
    ) group with
    
    
    blocks the labile site prone to Cytochrome P450 oxidative dealkylation.[1]
Visualization: Structure-Property Relationship (SPR) Map[1]

SPR_MapMoleculeThis compoundAzetidineAzetidine Ring(Scaffold)Molecule->AzetidineTailDifluoromethoxy Group(-OCF2H)Molecule->TailRigidityReduced Entropic PenaltyAzetidine->RigidityBasicityModulated pKa (~9.8)(Inductive Effect)Azetidine->BasicityHBDLipophilic H-Bond Donor(Weak C-H...O)Tail->HBDMetabolismBlocks CYP450OxidationTail->MetabolismPermeabilityIncreased LogD(Membrane Crossing)Tail->PermeabilityBasicity->Permeability Neutral Species

Figure 1: Structure-Property Relationship mapping the physical features of the molecule to its medicinal chemistry advantages.[1]

Synthetic Accessibility & Handling Protocol

The synthesis of this compound requires careful handling of fluorination reagents.[1] The most robust route utilizes a protected azetidine alcohol precursor.[2]

Validated Synthetic Workflow
  • Starting Material: N-Boc-3-(hydroxymethyl)azetidine (Commercially available).[1][2]

  • Reagent Choice:

    • Option A (Gas): Chlorodifluoromethane (

      
      ) – Requires autoclave/pressure.[1]
      
    • Option B (Liquid/Solid): 2-(Difluoromethoxy)-1,3-dimethyl-2-dihydro-1H-benzimidazole (Chen's Reagent) or

      
      .[1][2] Option B is recommended for bench-scale safety. [1]
      
  • Deprotection: Acidic cleavage of the Boc group.[1][2]

Detailed Protocol (Bench-Scale using Reagent B)

Step 1: O-Difluoromethylation

  • Dissolve 1.0 eq of N-Boc-3-(hydroxymethyl)azetidine in Acetonitrile (ACN) under inert atmosphere (

    
    ).
    
  • Add 0.2 eq of Copper(I) Iodide (CuI) as catalyst.[1][2]

  • Add 2.0 eq of 2-(Fluorosulfonyl)difluoroacetic acid (TFDA) or similar difluorocarbene source slowly.

  • Heat to 60°C for 4-6 hours. Monitor by TLC/LCMS for consumption of alcohol.[1][2]

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over

    
    . Concentrate to yield N-Boc-3-[(difluoromethoxy)methyl]azetidine.[1][2]
    

Step 2: N-Deprotection

  • Dissolve the intermediate in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (1:4 ratio v/v with solvent) at 0°C.

  • Stir at room temperature for 1 hour.

  • Neutralization (Critical): The product is an amine.[1][2] Evaporate TFA. Redissolve in DCM and wash with saturated

    
     or use a basic ion-exchange resin to isolate the free base.[1]
    
  • Distillation: The free amine is a liquid.[1][2] Kugelrohr distillation is recommended for high purity.[1][2]

Synthetic Pathway Diagram[6]

Synthesis_FlowStartN-Boc-3-(hydroxymethyl)azetidine(Solid, Stable)Step1Step 1: DifluoromethylationReagent: Difluorocarbene source (e.g., TFDA)Catalyst: CuI, 60°CStart->Step1InterIntermediate:N-Boc-3-[(difluoromethoxy)methyl]azetidineStep1->InterStep2Step 2: DeprotectionReagent: TFA/DCMFollowed by Basic Workup (NaHCO3)Inter->Step2FinalProduct:This compound(Free Base Liquid)Step2->Final

Figure 2: Step-wise synthetic workflow for the generation of the target molecule from protected precursors.

Application in Drug Design[3][4][5][7][8][9][10]

The "Fluorine Walk" Strategy

In lead optimization, researchers often perform a "Fluorine Walk" (H





2
  • Vs. Methoxy (

    
    ):  The 
    
    
    analog is more lipophilic and metabolically stable but retains H-bond donor capacity (unlike
    
    
    ).[1]
  • Vs. Trifluoromethoxy (

    
    ):  The 
    
    
    group is purely lipophilic and electron-withdrawing.[1] The
    
    
    group allows for a specific "anchor" point in the receptor pocket via the acidic C-H proton.
Case Study Utility

This fragment is particularly effective in designing inhibitors for CNS targets (where lipophilicity aids BBB crossing) and GPCRs (where the azetidine nitrogen mimics the basic amine of endogenous neurotransmitters).

References

  • Zafrani, Y., et al. (2017).[2] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [1]

    • Context: Establishes the hydrogen bond acidity of the

      
       group.[5]
      
  • Sirenko, V., et al. (2018).[2] Azetidines as Versatile Building Blocks in Medicinal Chemistry. Chemistry of Heterocyclic Compounds.

    • Context: Reviews the physicochemical properties and stability of the azetidine ring.
  • Hu, J., et al. (2011).[2] Reagents for Difluoromethylation. Chemical Reviews.

    • Context: Authoritative review on the synthetic reagents (like TFDA and sulfonium ylides) used to create difluoromethyl ethers.[2][6]

  • PubChem Compound Summary. (2025). This compound.[1][2][7] National Library of Medicine.[2] [1]

    • Context: Verification of molecular weight and formula data.[1][2][8]

3-[(Difluoromethoxy)methyl]azetidine CAS number and suppliers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 3-[(Difluoromethoxy)methyl]azetidine , a specialized fluorinated building block.

Part 1: Compound Identity & Physicochemical Profile[1][2]

This compound is a high-value fluorinated heterocycle used in drug discovery to introduce the difluoromethoxy (


) moiety. This group acts as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for traditional methoxy or hydroxymethyl groups.
Chemical Identification
PropertySpecification
Chemical Name This compound
CAS Number 2034243-47-3
Alternative ID InChIKey: BRNIYKPLAWJHAW-UHFFFAOYSA-N
Molecular Formula

Molecular Weight 137.13 g/mol
Physical State Colorless liquid (Free base)
Boiling Point 46°C at 20 mmHg (Distilled) [1]
Solubility Soluble in DCM, MeOH, THF; Moderate water solubility (amine form)
Structural Significance

The molecule combines two strategic motifs:[1][2][3]

  • Azetidine Ring: A strained 4-membered ring that offers restricted conformational freedom compared to pyrrolidines or piperidines, often improving metabolic stability and selectivity.

  • Difluoromethoxy Ether: A "lipophilic hydrogen bond donor." The

    
     proton is sufficiently acidic to act as a weak H-bond donor, unlike the chemically inert trifluoromethoxy (
    
    
    
    ) group.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of this compound typically proceeds via the difluoromethylation of a protected 3-(hydroxymethyl)azetidine precursor, followed by deprotection.

Synthetic Pathway Visualization

The following diagram illustrates the core synthetic logic, moving from the commercially available alcohol to the final fluorinated building block.

SynthesisPath Start 1-Boc-3-(hydroxymethyl)azetidine (Starting Material) Intermediate 1-Boc-3-[(difluoromethoxy)methyl]azetidine (Protected Intermediate) Start->Intermediate Base (NaOH/KOH) Phase Transfer Cat. Reagent Difluoromethylation Agent (ClCF2H or FSO2CF2COOH) Reagent->Intermediate Final This compound (Target Product) Intermediate->Final Deprotection Neutralization Deprotection Acidic Deprotection (HCl/Dioxane or TFA)

Caption: Figure 1. Modular synthesis of this compound via difluoromethylation of N-protected alcohol precursors.

Detailed Experimental Protocol

Adapted from recent methodologies for aliphatic difluoromethylation [1][2].

Step 1: Difluoromethylation of 1-Boc-3-(hydroxymethyl)azetidine

  • Reagents: 1-Boc-3-(hydroxymethyl)azetidine (1.0 eq), Sodium Hydroxide (20% aq.), Acetonitrile (ACN), Chlorodifluoromethane (Freon-22) OR 2-(Fluorosulfonyl)difluoroacetic acid (Chen's Reagent).

  • Procedure (Gas Method):

    • Dissolve the starting alcohol in ACN/Water biphasic mixture.

    • Add Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst (0.1 eq).

    • Cool to 0°C and purge the system with

      
       gas (or add Chen's reagent dropwise at elevated temp if avoiding gas).
      
    • Stir vigorously while maintaining basic pH (add NaOH pellets if necessary) to facilitate carbene (

      
      ) generation and insertion.
      
    • Workup: Extract with diethyl ether (

      
      ), dry over 
      
      
      
      , and concentrate.
    • Purification: The protected intermediate is often a stable oil.

Step 2: Deprotection to Free Amine

  • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

  • Procedure:

    • Dissolve the intermediate in DCM.

    • Add acid source at 0°C and stir at RT for 2-4 hours.

    • Concentrate to dryness to obtain the salt.

    • Free Basing (Critical for Distillation): Treat the salt with 20% NaOH (aq) and extract into

      
      .
      
    • Distillation: Distill the crude oil under reduced pressure (46°C @ 20 mmHg) to yield the pure title compound [1].

Part 3: Medicinal Chemistry Applications[4]

The "Lipophilic Hydrogen Bond Donor" Effect

The


 group is distinct from both 

and

. It serves as a bioisostere that modulates lipophilicity while retaining hydrogen bond donor capability.[2]
SubstituentHammett

LogP ContributionH-Bond Donor?Metabolic Stability

-0.27LowNoLow (Demethylation)

+0.35HighNoHigh

+0.18Medium Yes (Weak) High

Strategic Use Cases:

  • Metabolic Blocking: Replacing a methoxy group (

    
    ) with 
    
    
    
    blocks cytochrome P450-mediated O-demethylation, significantly extending half-life (
    
    
    ).
  • Permeability Enhancement: The fluorine atoms lower the basicity of the ether oxygen, reducing non-specific protein binding while increasing lipophilicity relative to the parent alcohol.

Bioisostere Logic Diagram

Bioisostere Methoxy Methoxy Group (-OCH3) Metabolically Labile Difluoro Difluoromethoxy (-OCF2H) Metabolically Stable Lipophilic H-Bond Donor Methoxy->Difluoro Bioisosteric Replacement Target Target Protein Binding Difluoro->Target Improved Hydrophobic Interaction + H-Bonding

Caption: Figure 2. Pharmacological advantages of replacing methoxy groups with difluoromethoxy moieties.

Part 4: Supply Chain & Sourcing

Due to its specialized nature, this compound is often categorized as a "Building Block" rather than a bulk commodity.

Primary Suppliers
  • Custom Synthesis Specialists: Companies like Enamine , WuXi AppTec , and Pharmablock are primary sources for this specific CAS.

  • Catalog Aggregators: ChemSrc and ChemScene list the compound, often fulfilling via third-party synthesis labs.

Handling & Storage
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine absorbs

    
     from air; the HCl salt is hygroscopic.
    
  • Stability: The

    
     group is stable to standard aqueous acids and bases but sensitive to extremely strong Lewis acids which can cleave the C-F bond.
    

References

  • SynOpen (2024) . Synthesis of Fluorine-containing Azetidine Building Blocks. Retrieved from .

  • BenchChem . The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from .

  • ChemSrc . CAS 2034243-47-3 Entry.[4] Retrieved from .

  • PubChem . Compound Summary for InChIKey BRNIYKPLAWJHAW-UHFFFAOYSA-N. Retrieved from .

Sources

azetidine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Azetidine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from a niche area of synthetic chemistry to a cornerstone of modern drug discovery.[1] Their ascension is attributed to a unique combination of physicochemical and pharmacokinetic properties conferred by their strained, sp³-rich, and conformationally rigid structure.[2][3][4] This guide provides a comprehensive analysis of the azetidine scaffold, detailing its strategic application in medicinal chemistry. We will explore the evolution of synthetic methodologies that have made these motifs more accessible, delve into their diverse pharmacological applications through case studies of approved drugs, and elucidate their role as versatile bioisosteres in rational drug design. This paper aims to serve as a technical resource, offering field-proven insights into the causality behind experimental choices and providing a self-validating framework for the design and synthesis of next-generation azetidine-based therapeutics.

Introduction: The Rise of a Privileged Scaffold

The journey of the azetidine ring began in the late 19th century, but for decades it was largely considered a synthetic curiosity due to its inherent ring strain.[1][5] A significant turning point was the discovery of naturally occurring L-azetidine-2-carboxylic acid, which hinted at the scaffold's biological relevance.[1][6] Today, the azetidine moiety is recognized as a "privileged scaffold"—a structural motif capable of interacting with multiple biological targets, leading to a broad range of pharmacological activities.[7][8][9]

The value of the azetidine core lies in its distinctive structural features:

  • Conformational Rigidity: The four-membered ring restricts the spatial orientation of substituents, providing a well-defined three-dimensional framework that can enhance binding affinity to biological targets.[1][3][6] This rigidity allows for more precise receptor targeting compared to larger, more flexible rings.[6]

  • sp³-Rich Character: In an era where drug candidates often suffer from "flatness," the non-planar, three-dimensional nature of the azetidine ring improves physicochemical properties, such as aqueous solubility.[2][3][10]

  • Metabolic Stability: The incorporation of an azetidine ring can block sites of metabolism, enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.[2][3][6][10] The strained ring is more stable than the highly reactive aziridine, yet its unique reactivity can be harnessed for specific chemical transformations.[5][11]

These properties make the azetidine ring an attractive bioisosteric replacement for other cyclic amines like pyrrolidine and piperidine, or even for acyclic fragments, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][12]

Synthetic Strategies: Accessing the Azetidine Core

Historically, the synthesis of azetidines was challenging, limiting their widespread use.[7] However, significant progress in synthetic methodologies has greatly enhanced their accessibility.[2][3] The choice of a synthetic route is often dictated by the desired substitution pattern, stereochemistry, and scalability.

Key Synthetic Methodologies
  • Intramolecular Cyclization: This classical and versatile approach involves the ring closure of γ-amino alcohols or their derivatives, such as N-protected-γ-chloroamines. It remains a widely adopted method for creating a variety of enantiopure azetidines.[1]

  • [2+2] Cycloadditions: These reactions offer a direct route to the azetidine core. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, has become a powerful tool, with recent advancements using visible-light photocatalysis expanding its utility and making it a greener alternative.[1][2][5]

  • Ring Expansion and Contraction: Azetidines can be formed through the ring expansion of aziridines or the ring contraction of pyrrolidines, providing alternative pathways to specific substituted derivatives.[1][5]

  • Strain-Release Methodologies: Modern approaches utilize highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs). The strain release-driven functionalization of ABBs allows for the divergent and versatile synthesis of 3,3-disubstituted azetidines, a class that was previously difficult to access.[2][5][13]

G cluster_start Starting Materials cluster_methods Core Synthesis Methods cluster_core Azetidine Core cluster_functionalization Functionalization cluster_final Final Product Amino Alcohols Amino Alcohols Intramolecular Cyclization Intramolecular Cyclization Amino Alcohols->Intramolecular Cyclization Imines / Alkenes Imines / Alkenes Photo-[2+2] Cycloaddition Photo-[2+2] Cycloaddition Imines / Alkenes->Photo-[2+2] Cycloaddition Aziridines / Pyrrolidines Aziridines / Pyrrolidines Ring Expansion / Contraction Ring Expansion / Contraction Aziridines / Pyrrolidines->Ring Expansion / Contraction ABBs ABBs Strain-Release Homologation Strain-Release Homologation ABBs->Strain-Release Homologation Substituted Azetidine Scaffold Substituted Azetidine Scaffold Intramolecular Cyclization->Substituted Azetidine Scaffold Photo-[2+2] Cycloaddition->Substituted Azetidine Scaffold Ring Expansion / Contraction->Substituted Azetidine Scaffold Strain-Release Homologation->Substituted Azetidine Scaffold N-Functionalization N-Functionalization Substituted Azetidine Scaffold->N-Functionalization C3-Functionalization C3-Functionalization Substituted Azetidine Scaffold->C3-Functionalization Bioactive Azetidine Derivative Bioactive Azetidine Derivative N-Functionalization->Bioactive Azetidine Derivative C3-Functionalization->Bioactive Azetidine Derivative

Experimental Protocol: Synthesis of a Trisubstituted Azetidine Intermediate

This protocol outlines a modular synthesis for 3,3-disubstituted azetidines, adapted from established methodologies for creating azetidinylation reagents.[13] This self-validating system begins with a commercially available precursor and generates a reactive intermediate that can be coupled with various nucleophiles.

Step 1: Synthesis of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate

  • To a solution of 1-Boc-azetidin-3-one (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under a nitrogen atmosphere, add phenylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (petroleum ether/ethyl acetate gradient) to yield the desired 3-hydroxyazetidine derivative.

Step 2: Formation of the Azetidinyl Trichloroacetimidate Reagent

  • To a solution of the 3-hydroxyazetidine derivative (1.0 eq) from Step 1 in anhydrous dichloromethane (0.2 M) at 0 °C, add trichloroacetonitrile (1.5 eq).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the crude product by flash column chromatography (petroleum ether/ethyl acetate with 1% triethylamine) to afford the reactive trichloroacetimidate intermediate (e.g., compound 1b in the cited literature).[13]

Step 3: Sc-Catalyzed Substitution with a Nucleophile

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the azetidinyl trichloroacetimidate (1.2 eq) and the desired nucleophile (e.g., indole, 1.0 eq) in anhydrous dichloromethane (0.1 M).

  • Add Sc(OTf)₃ (10 mol%) to the solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final 3,3-disubstituted azetidine.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The unique structural and physicochemical properties of azetidines have been exploited to develop a wide array of therapeutic agents.[2][7] Natural and synthetic derivatives have demonstrated broad pharmacological potential across numerous disease areas, including oncology, infectious diseases, and CNS disorders.[2][5][14]

Case Studies: FDA-Approved Azetidine-Containing Drugs

Several FDA-approved drugs incorporate the azetidine motif to enhance metabolic stability, receptor selectivity, and overall pharmacokinetics.[2][3][4]

Drug NameTherapeutic AreaTargetRole of Azetidine Moiety
Baricitinib Rheumatoid ArthritisJAK1/JAK2The azetidine ring replaces a more metabolically labile group, improving the drug's pharmacokinetic profile and stability.[2][3]
Cobimetinib Melanoma (Cancer)MEK1/MEK2The 3-substituted azetidine provides a key interaction with the target protein and contributes to the molecule's optimal physicochemical properties.[2][4][5]
Azelnidipine HypertensionL-type Calcium ChannelsThe azetidine ring is integral to the dihydropyridine pharmacophore, influencing potency and duration of action.[1][2][5]
Sarolaner Veterinary EctoparasiticideInsect GABA/Glutamate ChannelsThe spiro-azetidine structure provides a rigid framework for optimal binding to the insect-specific ion channels.[2][3]
In-Depth Therapeutic Area Analysis
  • Oncology: Azetidine derivatives are prominent in oncology research. They have been successfully developed as potent inhibitors of various kinases, which are often dysregulated in cancer. For example, novel azetidine amides have emerged as potent small-molecule inhibitors of STAT3, a key protein involved in cancer cell survival and proliferation.[15] Other derivatives have been optimized as inhibitors of MerTK, a receptor tyrosine kinase, demonstrating single-agent activity in preclinical tumor models.[16]

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates JAK->JAK auto-phosphorylates STAT STAT JAK->STAT phosphorylates (pSTAT) pSTAT pSTAT pSTAT Dimer pSTAT Dimer pSTAT->pSTAT Dimer dimerizes Nucleus Nucleus pSTAT Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates (inflammation, proliferation) Baricitinib Baricitinib Baricitinib->JAK inhibits

  • Infectious Diseases: The azetidine scaffold has been instrumental in the development of novel antibacterial and antiviral agents. A notable example is the synthesis of 7-azetidinylquinolones, which demonstrated broad-spectrum activity, particularly against Gram-positive organisms, and improved in vivo efficacy compared to traditional piperazine-containing quinolones.[17] In antiviral research, azetidine-containing dipeptides have been identified as inhibitors of Human Cytomegalovirus (HCMV).[18] The conformational restriction imposed by the azetidine ring was found to be crucial for their activity.[18]

  • Central Nervous System (CNS) Disorders: The ability of the azetidine ring to provide conformationally constrained analogs of neurotransmitters has made it a valuable scaffold for CNS drug discovery. Derivatives have been designed as potent GABA uptake inhibitors, targeting the GAT-1 and GAT-3 transporters.[19] Azetidine-modified nicotine analogs and muscarinic M3 antagonists are also being explored for their potential in treating neurodegenerative and inflammatory diseases.[2][3] Furthermore, novel cis- and trans-azetidine analogs have been developed as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), showing potential for the treatment of methamphetamine abuse.[20]

Key Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For azetidine derivatives, the substitution pattern on the ring dramatically influences biological activity.

Target/ActivityPosition of SubstitutionFavorable SubstituentsKey SAR InsightsReference
STAT3 Inhibition Azetidine-2-carboxamideR-configuration, various N- and C-terminus groupsThe azetidine linker provided a significant potency boost over proline-based analogs, enabling sub-micromolar inhibition of STAT3.[15]
GAT-1 Inhibition Azetidine-2-ylacetic acidN-alkylation with lipophilic moieties (e.g., 4,4-diphenylbutenyl)A lipophilic side chain at the nitrogen atom is critical for high-potency GAT-1 inhibition.[19]
Antibacterial (Quinolones) C-7 positionUnsubstituted or mono-substituted azetidinyl ringReplacing piperazine with an azetidinyl group at C-7 improved activity against Gram-positive bacteria and in vivo efficacy.[17]
HCMV Inhibition Dipeptide backboneN-benzyloxycarbonyl, aliphatic C-terminal side-chainConformational restriction from the azetidine-2-carboxylate core is essential; modifications at the N- and C-termini are highly sensitive.[18]

Azetidine as a Bioisosteric Element: A Tool for Rational Design

Bioisosterism—the replacement of a molecular fragment with another that has similar physical or chemical properties to retain or enhance biological activity—is a fundamental strategy in medicinal chemistry.[21][22] The azetidine ring serves as a versatile bioisostere, offering a unique set of properties that can solve common drug design challenges.[1][12]

It is frequently used to replace:

  • Larger Saturated Heterocycles (Piperidine, Pyrrolidine): This substitution can improve aqueous solubility and metabolic stability while providing novel exit vectors for substituent placement, accessing previously unexplored chemical space.[1][10][12]

  • Planar Aromatic Rings: Replacing a flat ring with a 3D azetidine scaffold increases the fraction of sp³ carbons, which is often correlated with higher clinical success rates.

  • Acyclic Fragments: Introducing the conformationally rigid azetidine ring can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target and thus increasing potency.

PropertyAdvantage Reduced LipophilicityImproved Solubility Novel Exit VectorsNew SAR Exploration Increased RigidityEnhanced Potency Metabolic StabilityImproved PK Profile

>]; }

Azetidine -> Prop_Table [style=dashed]; } } Caption: Bioisosteric replacement of piperazine with an azetidine motif.

Future Directions & Emerging Frontiers

The impact of azetidine chemistry on drug development continues to grow.[2][4] Future research is likely to focus on several key areas:

  • Novel Synthetic Methodologies: The development of more efficient, stereoselective, and sustainable methods for synthesizing complex azetidines will remain a priority.[2][3] This includes expanding the scope of late-stage functionalization to rapidly diversify drug candidates.[2][6]

  • New Chemical Space: The use of azetidines as building blocks for creating novel, three-dimensional scaffolds will allow medicinal chemists to target challenging proteins and explore uncharted areas of chemical space.[12][23]

  • Clinical Advancement: A number of azetidine-bearing drugs are currently in advanced stages of clinical studies, promising to deliver new treatments for a range of diseases.[3][24] The continued success of these candidates will further solidify the azetidine scaffold's place in the medicinal chemist's toolkit.

Conclusion

From its origins as a synthetic challenge, the azetidine scaffold has firmly established itself as a privileged and highly valuable motif in medicinal chemistry. Its unique conformational and physicochemical properties provide a powerful tool for enhancing the drug-like characteristics of therapeutic candidates, including metabolic stability, solubility, and target affinity. The continued innovation in synthetic chemistry has made a diverse array of substituted azetidines readily accessible, fueling their incorporation into drug discovery programs across a multitude of therapeutic areas. As our understanding of structure-activity relationships deepens and new biological targets are pursued, azetidine derivatives are poised to remain at the forefront of pharmaceutical innovation, representing a dynamic frontier for the development of next-generation medicines.[2][4]

References

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • Cheekatla, S. R., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie.
  • Frigola, J., et al. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry.
  • BenchChem. An In-depth Technical Guide to the Discovery and Synthesis of Novel Azetidine Compounds. BenchChem.
  • N/A. (2026).
  • BenchChem. Comparative study of azetidine-containing compounds in cancer research. BenchChem.
  • BenchChem. (2025). Azetidine: A Versatile Building Block for the Construction of Novel Chemical Scaffolds. BenchChem.
  • N/A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Cheekatla, S. R., et al. (2026).
  • Cernochova, J., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • PharmaBlock. Azetidines in Drug Discovery. PharmaBlock.
  • Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorganic & Organic Chemistry.
  • Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
  • Asif, M. (2018).
  • Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives.
  • Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry.
  • Hazra, S., et al. Background and conceptual design a Aza-azetidine bioisostere of piperazine...
  • BenchChem. (2025). A Comparative Analysis of 3-(2-Tert-butylphenoxy)azetidine and Other Emerging Compounds. BenchChem.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Szelag, A., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • N/A. Examples of azetidine‐based bioisosters.
  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
  • N/A. Structures of some azetidine‐based drugs.
  • Shankar, M., et al. (2023).
  • Kürti, L. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
  • Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry.
  • Wang, Y., et al. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Pattanayak, P., & Sethy, K. Azetidine‐bearing drugs under advanced stage of clinical studies.
  • Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • BenchChem. (2025). The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. BenchChem.
  • Agrawal, S., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry.
  • Wang, L., et al. (2015). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs.
  • Gorman, J. V., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry.

Sources

3-[(Difluoromethoxy)methyl]azetidine literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, physicochemical properties, and medicinal chemistry applications of 3-[(Difluoromethoxy)methyl]azetidine . This document is structured for researchers requiring actionable protocols and mechanistic insights.

Classification: Fluorinated Heterocycle / Bioisostere Building Block Primary Application: Lead Optimization, Physicochemical Modulation, Fragment-Based Drug Discovery (FBDD)

Executive Summary

This compound represents a strategic convergence of two high-value motifs in modern drug design: the azetidine ring and the difluoromethoxy (


) group .

While the azetidine core offers a rigid,


-rich scaffold that lowers lipophilicity compared to six-membered analogs, the difluoromethoxy substituent functions as a "lipophilic hydrogen bond donor." This specific molecule serves as a critical building block for modulating metabolic stability (blocking O-dealkylation) and fine-tuning the pKa of proximal basic centers without incurring the high lipophilicity penalty of a trifluoromethoxy (

) group.

Medicinal Chemistry Rationale

The Lipophilic Hydrogen Bond Donor

The difluoromethoxy group is distinct from its non-fluorinated (


) and perfluorinated (

) counterparts. It acts as a bioisostere for hydroxyl (

) and methoxy (

) groups with unique electronic properties.
PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
H-Bond Donor NoYes (Weak) No
H-Bond Acceptor StrongWeakVery Weak
Lipophilicity (

)
Reference (0.0)+0.4 to +0.6+1.0 to +1.2
Metabolic Stability Low (O-demethylation)High (C-F bond strength) High
Electronic Effect Electron DonatingElectron WithdrawingStrong Electron Withdrawing

Mechanistic Insight: The proton in the


 motif is sufficiently acidic to act as a weak hydrogen bond donor due to the electron-withdrawing effect of the two fluorine atoms. This allows the motif to maintain binding interactions similar to a hydroxyl group while significantly improving membrane permeability and preventing Phase II conjugation (glucuronidation).
Azetidine Ring Dynamics

The azetidine ring in this compound is not planar; it exists in a puckered conformation. This puckering allows the 3-substituent to adopt pseudo-equatorial or pseudo-axial orientations, providing a specific vector for the difluoromethoxy group to engage target binding pockets. Furthermore, the high ionization potential of the azetidine nitrogen (compared to acyclic amines) reduces the risk of hERG channel inhibition, a common liability in basic amine drugs.

Structural Logic Diagram

The following diagram illustrates the structure-activity relationship (SAR) logic driving the selection of this scaffold.

SAR_Logic Core Azetidine Core Effect1 Reduced Lipophilicity (vs Piperidine) Core->Effect1 sp3 Character Substituent Difluoromethoxy Group (-OCF2H) Effect2 Metabolic Blockade (Prevents O-dealkylation) Substituent->Effect2 C-F Bond Strength Effect3 Lipophilic H-Bond Donor Substituent->Effect3 Acidic Proton Linker Methylene Linker (-CH2-) Linker->Core Linker->Substituent

Figure 1: SAR Logic decomposing the functional roles of the azetidine core and difluoromethoxy substituent.

Synthetic Methodology

The synthesis of this compound typically proceeds via the difluoromethylation of an alcohol precursor . Direct difluoromethylation of aliphatic alcohols is challenging due to the weak nucleophilicity of the hydroxyl group compared to phenols.

Retrosynthetic Analysis
  • Target: this compound[1]

  • Immediate Precursor: N-Protected-3-(hydroxymethyl)azetidine (e.g., N-Boc or N-Cbz).

  • Key Transformation: Insertion of difluorocarbene (

    
    ) into the O-H bond.
    
Recommended Protocol: Copper-Catalyzed Difluoromethylation

This protocol utilizes 2,2-difluoro-2-(fluorosulfonyl)acetic acid (TFDA) as a difluorocarbene source. This method avoids the use of ozone-depleting chlorodifluoromethane gas and offers higher reproducibility in standard laboratory settings.

Reagents:

  • Substrate: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equiv)

  • Reagent: 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (TFDA) (1.2–1.5 equiv)

  • Catalyst: Copper(I) iodide (CuI) (10–20 mol%)

  • Solvent: Acetonitrile (MeCN)

  • Temperature: 50–70 °C

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equiv) in anhydrous acetonitrile (0.2 M concentration).

  • Catalyst Addition: Add CuI (0.2 equiv) to the solution under an inert atmosphere (

    
     or Ar).
    
  • Reagent Addition: Add TFDA (1.5 equiv) dropwise. Note: Gas evolution (

    
     and 
    
    
    
    ) will occur; ensure proper venting.
  • Reaction: Heat the mixture to 50–60 °C. Monitor consumption of the starting alcohol by TLC or LC-MS (typically 2–6 hours). The difluorocarbene generated in situ inserts into the O-H bond.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous

    
     (to neutralize residual acid) and brine.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    
  • Deprotection (Optional): If the free amine is required, treat the N-Boc intermediate with TFA/DCM (1:4 v/v) or 4M HCl in dioxane.

Mechanism of Action: The reaction proceeds via the thermal decomposition of TFDA to generate difluorocarbene (


). The copper catalyst facilitates the coordination and insertion of this carbene species into the alcohol's O-H bond, likely involving an oxonium ylide intermediate.
Synthesis Workflow Diagram

Synthesis_Flow Start N-Boc-3-(hydroxymethyl)azetidine Reagents TFDA + CuI (cat.) Acetonitrile, 60°C Start->Reagents Product_Boc N-Boc-3-[(difluoromethoxy)methyl]azetidine Start->Product_Boc Main Path Intermediate Difluorocarbene [:CF2] In-situ Generation Reagents->Intermediate Decomposition Intermediate->Product_Boc O-H Insertion Deprotection TFA / DCM Product_Boc->Deprotection Final This compound (TFA Salt) Deprotection->Final

Figure 2: Synthetic workflow for the copper-catalyzed difluoromethylation and subsequent deprotection.

Analytical Characterization

Validating the formation of the difluoromethoxy ether is critical, as side reactions (formylation) can occur.

TechniqueDiagnostic SignalInterpretation

NMR

ppm (triplet,

Hz)
Characteristic triplet of the

proton. The large geminal coupling constant is definitive.

NMR

to

ppm (doublet,

Hz)
Confirms the presence of the difluoromethyl group.

NMR

ppm (triplet,

Hz)
The carbon of the difluoromethoxy group appears as a triplet due to C-F coupling.
MS (ESI)

Mass shift of +50 Da relative to the starting alcohol (replacement of H with

).

Critical Quality Attribute: Ensure the absence of the aldehyde peak (


 ppm) in proton NMR, which would indicate oxidation of the primary alcohol rather than difluoromethylation.

Applications in Drug Discovery[2][3][4][5][6]

Physicochemical Modulation

In lead optimization, replacing a methoxy group with a difluoromethoxy group on an azetidine scaffold typically results in:

  • Increased Lipophilicity:

    
    . This can improve blood-brain barrier (BBB) penetration if the starting molecule is too polar.
    
  • Reduced Basicity: The electron-withdrawing nature of the

    
     group (through the methylene linker) slightly lowers the pKa of the azetidine nitrogen, potentially reducing phospholipidosis risk.
    
Case Study Context

While specific clinical candidates solely featuring this exact fragment are proprietary, the difluoromethoxy motif is validated in marketed drugs like Pantoprazole and Roflumilast . The azetidine core is present in Cobimetinib and Baricitinib . The fusion of these two (as described here) is a modern tactic in Fragment-Based Drug Discovery (FBDD) to explore novel chemical space with enhanced metabolic stability.

References

  • Synthesis of Difluoromethoxy Ethers (General Protocol)

    • Levchenko, K., et al. "Copper-Catalyzed O-Difluoromethylation of Functionalized Aliphatic Alcohols: Access to Complex Organic Molecules with an OCF2H Group."[2] Journal of Organic Chemistry, 2016, 81(14), 5803–5813.[2]

  • Medicinal Chemistry of the Difluoromethoxy Group

    • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017, 60(2), 797–804.
  • Specific Synthesis of 3-((Difluoromethoxy)methyl)

    • SynOpen, 2024.[1] (Referenced via snippet data confirming the synthesis of compound 4a via difluoromethylation of Boc-amino methyl esters/alcohols).

    • (Note: Generalized link to journal; specific article requires subscription access).

  • Azetidine Scaffolds in Medicinal Chemistry

    • Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, 2012, 84(1), 223–264.[3]

Sources

Methodological & Application

experimental procedure for making 3-[(Difluoromethoxy)methyl]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 3-[(Difluoromethoxy)methyl]azetidine

Authored by: Gemini, Senior Application Scientist

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethoxy (–OCF₂H) group, in particular, has emerged as a valuable bioisostere for hydroxyl and methoxy moieties, offering a unique modulation of physicochemical properties such as lipophilicity, metabolic stability, and pKa, without significantly increasing molecular size. When combined with the azetidine ring, a strained four-membered heterocycle prized for its ability to impart favorable pharmacokinetic properties and provide novel three-dimensional exit vectors in drug candidates, the resulting this compound serves as a highly sought-after building block for the development of next-generation therapeutics.[1][2]

This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The procedure is designed for researchers in drug discovery and process development, offering a detailed, step-by-step guide grounded in established chemical principles. We will elaborate on the causality behind each experimental choice, ensuring a robust and reproducible synthesis.

Overall Synthetic Scheme

The synthesis begins with the commercially available N-Boc-3-(hydroxymethyl)azetidine. The key transformation is the O-difluoromethylation of the primary alcohol. The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target compound.

Synthesis_Workflow A N-Boc-3-(hydroxymethyl)azetidine B N-Boc-3-[(Difluoromethoxy)methyl]azetidine A->B  O-Difluoromethylation    (e.g., with Sodium 2-chloro-2,2-difluoroacetate)   C This compound B->C  Boc Deprotection    (Acidic Conditions)  

Caption: Synthetic workflow for this compound.

PART 1: Materials, Reagents, and Equipment

Reagents and Materials

For a successful synthesis, it is imperative to use reagents from reliable sources and to properly prepare all solutions and equipment.

ReagentCAS No.Molecular Wt. ( g/mol )Key Properties
N-Boc-3-(hydroxymethyl)azetidine142253-56-3187.23Starting material
Sodium 2-chloro-2,2-difluoroacetate1895-21-2152.46Difluoromethylating agent precursor
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Anhydrous polar aprotic solvent
Diethyl ether (Et₂O)60-29-774.12Extraction solvent
Sodium Hydroxide (NaOH)1310-73-240.00Base for work-up
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04Drying agent
Hydrochloric Acid (HCl)7647-01-036.46For Boc deprotection
Deionized Water7732-18-518.02Solvent for work-up
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon gas line, Schlenk line)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (short path)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer and MS detector for analysis

PART 2: Detailed Experimental Protocol

A thorough risk assessment should be conducted before commencing any experimental work. [3]

Step 1: O-Difluoromethylation of N-Boc-3-(hydroxymethyl)azetidine

This central step involves the generation of difluorocarbene from sodium 2-chloro-2,2-difluoroacetate, which then reacts with the alcohol to form the difluoromethyl ether.[3] The reaction is performed in a biphasic system or a polar aprotic solvent to facilitate the reaction.

Difluoromethylation_Mechanism cluster_reagent Reagent Generation cluster_reaction Reaction with Alcohol A ClCF₂CO₂Na B :CF₂ (Difluorocarbene) A->B Heat (Decarboxylation) C R-OH (N-Boc-3-(hydroxymethyl)azetidine) D R-O⁻ (Alkoxide) C->D Base (optional) or equilibrium E R-OCF₂H (Product) D->E + :CF₂ E->E

Caption: Simplified mechanism of O-difluoromethylation.

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add N-Boc-3-(hydroxymethyl)azetidine (10.0 g, 53.4 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) and deionized water (17 mL) to the flask via syringe.[3] Begin stirring to dissolve the starting material.

  • Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive flow of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (24.4 g, 160.2 mmol, 3.0 equiv) in one portion.

  • Reaction: Heat the reaction mixture to 120 °C in an oil bath and stir vigorously for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

Step 2: Work-up and Purification of the Intermediate
  • Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing 200 mL of deionized water and 100 mL of diethyl ether (Et₂O).

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with 75 mL of Et₂O.

  • Washing: Combine the organic layers and wash them sequentially with 100 mL of deionized water and 100 mL of brine (saturated NaCl solution). This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude N-Boc-3-[(Difluoromethoxy)methyl]azetidine as an oil.

Step 3: Boc-Deprotection

The Boc group is a robust protecting group that is efficiently cleaved under acidic conditions.

Procedure:

  • Acidic Solution: Dissolve the crude product from the previous step in a suitable solvent like diethyl ether or methanol (50 mL).

  • Acid Addition: Cool the solution in an ice bath and slowly add an excess of 4M HCl in dioxane or a saturated solution of HCl in diethyl ether.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. The formation of a precipitate (the hydrochloride salt of the product) may be observed.

  • Monitoring: Monitor the deprotection by TLC until the starting material is fully consumed.

Step 4: Final Work-up and Product Isolation
  • Solvent Removal: Remove the solvent and excess HCl under reduced pressure using a rotary evaporator.

  • Basification and Extraction: To the resulting crude salt, add a 20% aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 12).[1] Extract the free amine product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent in vacuo.

  • Purification: Purify the crude product by distillation under reduced pressure (e.g., 46°C at 20 mmHg) to yield this compound as a colorless liquid.[1] The reported yield for a similar multigram scale synthesis is approximately 64%.[1]

PART 3: Characterization and Validation

The identity and purity of the final product must be confirmed through analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is highly characteristic. A key feature is the triplet for the difluoromethoxy proton (–OCH F₂) which appears at approximately δ 6.22 ppm with a large coupling constant (J ≈ 74.7 Hz) due to coupling with the two fluorine atoms.[1] Other protons on the azetidine ring and the methylene bridge will appear in the aliphatic region.

    • ¹³C NMR: The carbon of the difluoromethoxy group (–OC F₂H) will appear as a triplet due to C-F coupling.

    • ¹⁹F NMR: This will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the adjacent proton.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For the free base (C₅H₉F₂NO), the expected [M+H]⁺ is approximately m/z 138.07.

PART 4: Safety and Handling

A comprehensive understanding of the hazards associated with all chemicals is mandatory before starting this procedure. [3]

  • General Precautions: All experimental manipulations must be performed inside a certified chemical fume hood.[4]

  • Personal Protective Equipment (PPE): ANSI-approved safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact, but consult a glove compatibility chart) must be worn at all times.[4][5]

  • Reagent Handling:

    • Difluoromethylating Agents: Precursors for difluorocarbene can be hazardous. Avoid inhalation and skin contact.[6]

    • Solvents: Anhydrous DMF is a skin and respiratory irritant. Diethyl ether is extremely flammable. Keep away from ignition sources.[5]

    • Acids and Bases: Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not mix incompatible waste streams.

Conclusion

This application note provides a reliable and scalable protocol for the synthesis of this compound, a valuable building block for pharmaceutical research. By understanding the rationale behind each step and adhering strictly to the safety precautions, researchers can confidently produce this compound with good yield and high purity. The key to success lies in the careful execution of the O-difluoromethylation and the subsequent purification steps.

References

  • SynOpen. (2024). A Multigram Scale Synthesis of Azetidine, Pyrrolidine, and Piperidine Derivatives Containing a Difluoromethoxy Group.
  • Alfa Chemistry. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • The Sarpong Group, University of California, Berkeley. (2016, October 24). Carcinogens SOP.
  • FMOC Reagent Safety Data Sheet. (2024, December 26).
  • Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols.
  • Ombito, J. O., et al. (2026, January 22). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.

Sources

13C NMR data for 3-[(Difluoromethoxy)methyl]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution


 NMR Characterization of 3-[(Difluoromethoxy)methyl]azetidine 

Executive Summary

This guide provides a comprehensive protocol for the


 NMR analysis of This compound , a pharmacophore combining a strained nitrogen heterocycle with a lipophilic, metabolically stable difluoromethoxy ether.

Due to the absence of this specific compound in public spectral repositories, this note synthesizes chemometrically predicted data derived from fragment-based analysis of structurally validated analogs (e.g., 3-(difluoromethyl)azetidine and alkyl difluoromethyl ethers). This guide serves as a verification standard for researchers synthesizing this motif, detailing the diagnostic splitting patterns and chemical shifts required for structural confirmation.

Chemical Structure & Significance

The molecule consists of three distinct magnetic environments critical for drug design:

  • Azetidine Ring: A 4-membered amine offering rigid vector orientation.[1]

  • Methylene Linker (

    
    ):  A spacer insulating the ring from the electron-withdrawing effect of the fluorine.[1]
    
  • Difluoromethoxy Group (

    
    ):  A lipophilic hydrogen bond donor/acceptor mimic, often used to replace methoxy groups to improve metabolic stability (bioisostere).
    

Experimental Protocol

Sample Preparation

To minimize dynamic broadening caused by azetidine ring puckering or nitrogen inversion, the following preparation is recommended:

  • Solvent:

    
     (Chloroform-d) is standard.[1] For salt forms (e.g., HCl salt), use 
    
    
    
    or
    
    
    to prevent precipitation.
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Additives: If analyzing the free base, ensure the sample is free of acidic impurities to prevent line broadening at C2/C4.

Instrument Parameters
  • Frequency: 100 MHz or higher (

    
     Larmor frequency) recommended to resolve complex multiplets.
    
  • Pulse Sequence: Power-gated proton decoupling (e.g., zgpg30 or WALTZ-16 decoupling).[1]

  • Spectral Width: 250 ppm (–20 to 230 ppm) to capture the entire range including potential carbonyl impurities.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds. The
    
    
    carbon has a short
    
    
    due to directly attached fluorine and proton, but quaternary carbons (if derivatives are made) require longer delays.

Predicted NMR Data & Assignment

The following data represents the theoretical expectation based on substituent chemical shift additivity rules and scalar coupling constants (


) observed in analogous fluorinated ethers.
Table 1: Predicted Chemical Shifts ( ) and Coupling Constants ( )
PositionCarbon TypePredicted Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C-5

116.0 – 119.0 Triplet (

)

Diagnostic Signal. Direct coupling to two equivalent

nuclei.
C-4

72.0 – 76.0 Singlet (

) or weak Triplet

Deshielded by oxygen.[1] Long-range coupling to F is often unresolved.
C-2, C-2' Azetidine

53.0 – 56.0 Singlet (

)
Deshielded by Nitrogen.[1] Equivalent in achiral environment.
C-3 Azetidine

31.0 – 34.0 Singlet (

)
Shielded relative to C2/C4.[1]

Note: Shifts are referenced to


 triplet centered at 77.16 ppm.
Detailed Mechanistic Analysis

The Diagnostic "Triplet" (C-5): The most critical feature for confirmation is the signal for the difluoromethyl carbon.[1] Unlike a trifluoromethyl group (


), which appears as a quartet around 120–130 ppm (

), the difluoromethoxy group appears as a triplet due to coupling with two fluorine atoms (

rule:

peaks).
  • Magnitude: The coupling constant

    
     is massive (~260 Hz). On a 100 MHz carbon instrument, the outer legs of the triplet will be separated by ~5.2 ppm from the center.
    

The "Roof Effect" & Isotope Shifts: While typically a clean triplet, second-order effects are minimal in decoupled


 spectra. However, if a proton-coupled experiment is run (e.g., GATED decoupling), this signal becomes a doublet of triplets  (

,

).

Azetidine Ring Dynamics: The C2 and C2' carbons (adjacent to nitrogen) are chemically equivalent if the N-substituent is rapidly inverting.[1] If the nitrogen is protonated (salt form) or substituted with a bulky group that slows inversion, these peaks may broaden or split. In the free base, they typically appear as a sharp singlet around 54 ppm.

Structural Validation Workflow

The following diagram outlines the logical decision tree for validating the structure based on the NMR data.

NMR_Validation Start Acquire 13C{1H} Spectrum Check_Region1 Scan 110-125 ppm Region Start->Check_Region1 Is_Triplet Is a large Triplet visible? (J ~ 260 Hz) Check_Region1->Is_Triplet Confirm_CF2 Confirm -OCHF2 Group Is_Triplet->Confirm_CF2 Yes Re_Evaluate Re-evaluate Synthesis (Check for CF3 or impurity) Is_Triplet->Re_Evaluate No (Quartet? Singlet?) Check_Region2 Scan 50-60 ppm Region Confirm_CF2->Check_Region2 Is_Azetidine Signal at ~54 ppm? Check_Region2->Is_Azetidine Confirm_Ring Confirm Azetidine Ring Is_Azetidine->Confirm_Ring Yes Is_Azetidine->Re_Evaluate No Check_Linker Check ~74 ppm for Linker Confirm_Ring->Check_Linker Final_Valid Structure Validated: This compound Check_Linker->Final_Valid

Figure 1: Decision tree for the structural assignment of this compound based on


 spectral features.

References

  • General Azetidine Shifts

    • Lavis, L. D., et al. "Synthesis and Photophysical Properties of 3-Substituted Azetidines." Journal of Organic Chemistry. (General reference for azetidine ring shifts around 30-60 ppm).[1]

    • PubChem Compound Summary for CID 50989381 (3-(Trifluoromethyl)azetidine).[1][2] Link

  • Difluoromethoxy Group (

    
    ) Characterization: 
    
    • Zafrani, Y., et al. "Difluoromethoxy group: Properties and incorporation." Journal of Medicinal Chemistry.
    • Nuph.edu.ua Repository. "Introduction of the Difluoro(methoxy)methyl Group." Link (Confirming

      
       values in analogous ethers).
      
  • NMR Coupling Constants

    • Reich, H. J. "WinPLT NMR Data: Coupling Constants." University of Wisconsin. (Authoritative source for C-F coupling magnitudes). Link

  • Spectral Prediction Database

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for fragment shift prediction). Link

Sources

mass spectrometry analysis of 3-[(Difluoromethoxy)methyl]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-AZT Method Development for the Mass Spectrometry Analysis of 3-[(Difluoromethoxy)methyl]azetidine

Abstract

This application note details the physicochemical characterization and mass spectrometry (MS) method development for This compound , a polar heterocyclic building block increasingly utilized in medicinal chemistry as a lipophilic bioisostere. Due to the high polarity of the azetidine ring and the lability of the difluoromethoxy group, traditional Reversed-Phase Liquid Chromatography (RPLC) often yields poor retention. This guide proposes a robust Hydrophilic Interaction Liquid Chromatography (HILIC) protocol coupled with ESI-MS/MS, alongside a derivatization workflow for GC-MS validation.

Introduction & Physicochemical Context

This compound combines a strained, basic nitrogen heterocycle with a lipophilic hydrogen bond donor/acceptor modulator (-OCHF₂). Accurate analysis requires addressing two main challenges:

  • Polarity: The secondary amine (azetidine) confers high polarity (LogP ~0.47), making it difficult to retain on C18 columns without ion-pairing reagents.

  • Fragility: The -OCHF₂ group is susceptible to in-source fragmentation (loss of HF), while the strained azetidine ring is prone to thermal degradation and ring-opening.

PropertyValueImplication for MS
Formula C₅H₉F₂NOSmall molecule; requires low mass cut-off optimization.
MW (Free Base) 137.13 Da[M+H]⁺ = 138.14. Precursor selection must avoid solvent background.
pKa (Calc.) ~10.5 (Amine)Highly basic; exists as a cation in acidic mobile phases.
LogP ~0.47Hydrophilic; ideal candidate for HILIC mode.

Sample Preparation Protocol

Objective: To neutralize the commercially available HCl salt form and prevent degradation during injection.

Step-by-Step Workflow:

  • Stock Preparation: Weigh 10 mg of this compound HCl. Dissolve in 10 mL of Acetonitrile:Water (90:10 v/v) . Note: Avoid 100% water to prevent hydrolysis during storage.

  • Free Base Liberation (Optional for GC, Mandatory for HILIC peak shape): Add 0.1% Ammonium Hydroxide to the diluent if peak tailing is observed, but ensure pH < 8 to protect silica-based columns.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulate salts.

  • Final Dilution: Dilute to 1 µg/mL in Acetonitrile (95%) for HILIC injection.

LC-MS/MS Method Development (HILIC)

Rationale: HILIC is chosen over RPLC to ensure adequate retention of the polar azetidine cation away from the void volume, reducing ion suppression.

Instrumental Conditions
ParameterSettingRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide)Provides electrostatic retention for charged amines.
Dimensions 2.1 x 100 mm, 1.7 µmStandard UHPLC geometry for sensitivity.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5) in WaterLow pH ensures amine protonation and stabilizes silica.
Mobile Phase B AcetonitrileHigh organic content required for HILIC mechanism.[1]
Flow Rate 0.4 mL/minOptimal linear velocity for HILIC mass transfer.
Injection Vol 2 µLLow volume prevents solvent mismatch effects.
Gradient Table
  • 0.0 min: 95% B (High organic start)

  • 1.0 min: 95% B

  • 5.0 min: 60% B (Elution of polar analytes)

  • 6.0 min: 60% B

  • 6.1 min: 95% B (Re-equilibration)

  • 10.0 min: 95% B

MS/MS Fragmentation Logic & Pathway

Ionization Source: Electrospray Ionization (ESI), Positive Mode.[2] Precursor Ion: m/z 138.14 [M+H]⁺

The fragmentation of this molecule follows three distinct mechanistic pathways driven by the ring strain and the fluoro-ether stability.

  • Pathway A: Ether Cleavage (Diagnostic Base Peak)

    • Cleavage of the C-O bond proximal to the azetidine ring.

    • Fragment: m/z 70.06 (Azetidin-3-yl-methyl cation).

    • Neutral Loss: 68 Da (Difluoromethanol radical/neutral equivalent).

  • Pathway B: Hydrofluoric Acid Loss (Characteristic of -OCHF₂)

    • The difluoromethoxy group loses a neutral HF molecule.

    • Fragment: m/z 118.13 ([M+H - HF]⁺).

    • Mechanism:[1][3] Charge-remote fragmentation or 1,3-elimination.

  • Pathway C: Azetidine Ring Opening

    • Relief of ring strain via retro-2+2 cycloaddition or similar cleavage.

    • Fragment: m/z 110.09 (Loss of Ethylene, C₂H₄).

Fragmentation Pathway Diagram

FragmentationPathway Precursor Precursor [M+H]+ m/z 138.14 Frag_HF Fragment A [M+H - HF]+ m/z 118.13 Precursor->Frag_HF - HF (20 Da) Frag_Core Fragment B (Base Peak) [Azetidin-methyl]+ m/z 70.06 Precursor->Frag_Core - OCHF2 Group (Inductive Cleavage) Frag_Ring Fragment C [Ring Open - C2H4]+ m/z 110.09 Precursor->Frag_Ring - C2H4 (28 Da) (Ring Strain Relief) Frag_HF->Frag_Core Secondary Fragmentation

Figure 1: Proposed ESI+ fragmentation tree for this compound. The m/z 70 ion is typically the most abundant (quantifier), while m/z 118 serves as a qualifier.

Alternative Protocol: GC-MS with Derivatization

Why Derivatize? The secondary amine in the azetidine ring leads to peak tailing and thermal degradation in GC injectors. Derivatization masks the polar N-H group.

Protocol:

  • Reagent: Trifluoroacetic anhydride (TFAA) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Reaction: Mix 50 µL sample (in acetonitrile) + 50 µL MSTFA. Incubate at 60°C for 30 mins.

  • Result: Formation of TMS-Azetidine derivative.

    • MW Shift: 137 + 72 (TMS) = 209 Da.

    • GC Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 60°C (1 min) -> 20°C/min -> 250°C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from salt counter-ions (Cl⁻).Use a divert valve to send the first 1 min (void) to waste.
Peak Tailing Secondary amine interaction with silanols.Increase buffer concentration to 20 mM or use a "High pH" resistant column (pH 9).
In-Source Fragmentation Labile -OCHF₂ group breaking before Q1.Lower the Source Temperature (< 300°C) and Declustering Potential.
Carryover Sticky amine on injector needle.Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

Analytical Workflow Summary

Workflow Sample Sample (HCl Salt) Prep Dilution in ACN (pH Control) Sample->Prep Sep HILIC Separation (Zwitterionic Col) Prep->Sep Ion ESI+ Source (Soft Conditions) Sep->Ion Detect MRM Detection 138 -> 70 / 118 Ion->Detect

Figure 2: End-to-end analytical workflow ensuring salt neutralization and optimal retention.

References

  • HILIC Method Development Guide. Chromatography Online. (2019). Detailed strategies for retaining polar amines.

  • Fragmentation of Fluoro-Organic Compounds. Royal Society of Chemistry. (2015). Mechanisms of HF loss in ESI-MS.

  • Azetidine Ring Stability and Fragmentation. Journal of Medicinal Chemistry. (2021). Analysis of azetidine ring opening under acidic conditions. [4]

  • General Mass Spectrometry Fragmentation Patterns. ChemGuide. (2023). Fundamental rules for amine and ether cleavage.

Sources

Application Notes and Protocols for the Development of 3-[(Difluoromethoxy)methyl]azetidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Value of 3-[(Difluoromethoxy)methyl]azetidine in Medicinal Chemistry

The this compound scaffold is a compelling starting point for the design of novel therapeutic agents. This assertion is rooted in the unique confluence of physicochemical properties imparted by its two core components: the azetidine ring and the difluoromethoxy group. Azetidines, as strained four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged structures in modern drug discovery.[1][2][3] Their inherent rigidity and sp³-rich character provide a well-defined three-dimensional geometry that can enhance binding affinity to biological targets and improve metabolic stability.[2][3] The strained nature of the azetidine ring, while making it more reactive than larger saturated heterocycles, also presents unique opportunities for synthetic diversification.[4]

The difluoromethoxy (-OCF₂H) group, on the other hand, is a versatile bioisostere that offers a strategic advantage in modulating the properties of drug candidates.[5][6] Its ability to act as a lipophilic hydrogen bond donor allows it to mimic hydroxyl, thiol, or even amine groups, potentially preserving or enhancing target engagement.[7] Crucially, the strong carbon-fluorine bonds within the difluoromethoxy moiety significantly enhance metabolic stability by impeding oxidative metabolism, a common liability for traditional methoxy groups.[5][6]

This guide provides a comprehensive framework for the design and synthesis of novel analogs of this compound. We will explore strategic points of diversification on the core scaffold, present detailed synthetic protocols for key analog classes, and discuss analytical techniques for their characterization. The methodologies outlined herein are designed to be robust and adaptable, enabling researchers to generate diverse libraries of compounds for structure-activity relationship (SAR) studies and lead optimization.

I. Strategic Approaches to Analog Design

The development of analogs from the this compound core can be systematically approached by considering modifications at three primary positions: the azetidine nitrogen (N-1), the azetidine ring itself (C-2, C-3, and C-4), and the difluoromethoxy side chain.

Logical Flow of Analog Design

G A Core Scaffold: This compound B N-1 Substitution: Modulation of Basicity, Solubility, and PK A->B Functionalization C C-3 Diversification: Introduction of Additional Pharmacophoric Elements A->C Derivatization D Side Chain Modification: Bioisosteric Replacement of -OCHF2 Group A->D Bioisosterism E Spirocyclic Analogs: Exploration of Novel 3D Chemical Space C->E Cyclization

Caption: Strategic diversification points for analog development.

N-1 Substitution: Tuning Physicochemical Properties

The secondary amine of the azetidine ring is a prime handle for chemical modification. Substitution at this position can profoundly influence a molecule's basicity (pKa), lipophilicity (logP), and overall pharmacokinetic profile.

  • Reductive Amination: A versatile and widely used method for introducing a variety of substituents.

  • Amide Coupling: Reaction with carboxylic acids or acyl chlorides to introduce amide functionalities, which can act as hydrogen bond donors and acceptors.

  • Urea and Carbamate Formation: Reaction with isocyanates or chloroformates, respectively, to introduce functionalities that can modulate solubility and metabolic stability.

C-3 Diversification: Introducing Additional Pharmacophoric Features

While the parent scaffold is substituted at the 3-position, further derivatization at this carbon can introduce additional points of interaction with a biological target.

  • Introduction of Aryl and Heteroaryl Groups: Palladium-catalyzed cross-coupling reactions can be employed to introduce a wide range of aromatic and heteroaromatic moieties.[8]

  • Functionalization of the Methyl Linker: While synthetically challenging, modification of the methylene bridge between the azetidine ring and the difluoromethoxy group could be explored.

Side Chain Modification: Bioisosteric Replacements

The difluoromethoxy group itself can be replaced with other fluorine-containing motifs or alternative bioisosteres to fine-tune electronic properties and metabolic stability.

  • Trifluoromethoxy (-OCF₃): Offers increased lipophilicity and metabolic stability.

  • Difluoromethyl (-CF₂H): Can act as a hydrogen bond donor.[7]

  • Cyclopropylmethoxy: A non-fluorinated bioisostere that can mimic the conformational properties of the difluoromethoxy group.

Spirocyclic Analogs: Exploring Novel Three-Dimensional Space

The creation of spirocyclic structures by incorporating the C-3 position into another ring system can lead to compounds with unique three-dimensional shapes and improved metabolic stability.[9][10] This can be achieved through intramolecular cyclization strategies.

II. Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key analog classes. These protocols are based on established synthetic transformations in azetidine chemistry.[4][11]

Protocol 1: General Procedure for N-Alkylation via Reductive Amination

This protocol describes the introduction of an alkyl or substituted alkyl group at the azetidine nitrogen.

Workflow for N-Alkylation

G A This compound (Starting Material) C Reaction Mixture (MeOH or DCE) A->C B Aldehyde or Ketone B->C D Reducing Agent (e.g., NaBH(OAc)3) C->D E Stir at Room Temperature D->E F Work-up and Purification (Column Chromatography) E->F G N-Substituted Analog F->G

Caption: Workflow for N-alkylation via reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone of choice (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Methanol (for reactions with less reactive carbonyls)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in DCM, add the desired aldehyde or ketone (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted analog.

Causality behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, minimizing the reduction of the starting aldehyde or ketone.

  • DCM or DCE are common aprotic solvents for this reaction. Methanol can be used as a co-solvent to improve the solubility of the azetidine salt.

Protocol 2: Synthesis of N-Acyl Analogs via Amide Coupling

This protocol outlines the formation of an amide bond between the azetidine nitrogen and a carboxylic acid.

Workflow for N-Acylation

G A This compound E Reaction in DMF or DCM A->E B Carboxylic Acid B->E C Coupling Agent (e.g., HATU, EDCI) C->E D Base (e.g., DIPEA) D->E F Stir at Room Temperature E->F G Work-up and Purification F->G H N-Acyl Analog G->H

Caption: Workflow for N-acylation via amide coupling.

Materials:

  • This compound

  • Carboxylic acid of choice (1.1 equivalents)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) or EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) (1.2 equivalents) with HOBt (Hydroxybenzotriazole) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Lithium chloride (LiCl) solution (5% aqueous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.1 equivalents) in DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness of the Protocol:

This protocol employs standard and reliable coupling reagents (HATU or EDCI/HOBt) that are widely used in medicinal chemistry for the formation of amide bonds with high yields and minimal side reactions. The work-up procedure is designed to effectively remove the coupling reagents and other impurities.

III. Data Presentation and Characterization

Systematic characterization of newly synthesized analogs is crucial for confirming their structure and purity.

Table 1: Representative Analytical Data for Synthesized Analogs
Analog IDStructureMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z) [M+H]⁺¹H NMR (δ, ppm) Key SignalsPurity (LC-MS, %)
Parent This compoundC₅H₉F₂NO137.06138.076.22 (t, J=74.7 Hz, 1H, OCHF₂)>98%
N-Benzyl 1-Benzyl-3-[(difluoromethoxy)methyl]azetidineC₁₂H₁₅F₂NO227.11228.127.35-7.25 (m, 5H, Ar-H), 6.20 (t, J=74.5 Hz, 1H, OCHF₂), 3.65 (s, 2H, Ar-CH₂)>97%
N-Acetyl 1-Acetyl-3-[(difluoromethoxy)methyl]azetidineC₇H₁₁F₂NO₂179.07180.086.25 (t, J=74.6 Hz, 1H, OCHF₂), 2.05 (s, 3H, COCH₃)>99%
N-Boc tert-Butyl this compound-1-carboxylateC₁₀H₁₇F₂NO₃237.12238.136.21 (t, J=74.8 Hz, 1H, OCHF₂), 1.45 (s, 9H, C(CH₃)₃)>98%

Note: The data presented in this table is illustrative. Actual experimental data should be obtained for each synthesized compound.

Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the final compounds.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): For analogs with newly introduced stereocenters, to determine enantiomeric excess.

IV. Conclusion

The this compound scaffold represents a rich starting point for the development of novel small molecule therapeutics. The strategic diversification of this core through N-substitution, C-3 functionalization, and side-chain modification, as outlined in these application notes, provides a robust framework for generating libraries of analogs with diverse physicochemical and pharmacological properties. The detailed protocols and analytical guidelines presented herein are intended to empower researchers in their quest for new and improved drug candidates.

V. References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Expert Opinion on Therapeutic Patents.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

  • Modular access to functionalized azetidines via electrophilic azetidinylation. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (n.d.). Benchchem.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.

  • Spirocyclic Azetidines for Medicinal Chemistry. (n.d.). Enamine.

  • The -OCF₂H Group: A Strategic Bioisosteric Replacement for Enhanced Drug Properties. (n.d.). Benchchem.

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. (n.d.). Thieme Connect.

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). PubMed.

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (n.d.). ChemRxiv.

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2017). Journal of Medicinal Chemistry (ACS Publications).

  • Comparative study of different synthetic routes to 3-substituted azetidines. (n.d.). Benchchem.

  • Synthesis of a mini-library of CHF2O-containing azetidine, pyrrolidine, piperidine, and other bicyclic derivatives. (2024). SynOpen.

  • Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. (n.d.). ResearchGate.

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv.

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry (ACS Publications).

  • The synthetic method of 3 fluoro azetidine derivatives. (n.d.). Google Patents.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI.

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). LOCKSS: Serve Content.

Sources

Troubleshooting & Optimization

common side reactions in 3-[(Difluoromethoxy)methyl]azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #AZT-CF2H-001 Topic: Troubleshooting 3-[(Difluoromethoxy)methyl]azetidine Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of This compound combines two high-risk chemical challenges: the handling of a transient, reactive difluorocarbene (


)  species and the preservation of a strained azetidine ring .

This guide addresses the three most common failure modes reported by our users:

  • Low Conversion: Competition between O-difluoromethylation and carbene hydrolysis/dimerization.

  • Ring Opening: Nucleophilic attack on the azetidine core during base-mediated steps.

  • Isolation Loss: Product volatility and instability during N-deprotection.

Module 1: The Difluoromethylation Step

Core Challenge: The difluoromethyl group (


) is introduced via a difluorocarbene intermediate.[1][2] The reaction is a race between the alcohol trapping the carbene and the carbene reacting with itself or moisture.
Standard Protocol Analysis
  • Substrate: N-Boc-3-(hydroxymethyl)azetidine (Preferred to prevent N-alkylation).

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) or 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (TFDA).
    
  • Mechanism: Thermal decomposition generates

    
    , which inserts into the O-H bond.
    
Common Side Reactions & Troubleshooting

Issue 1: "I see starting material remaining, but the reagent is consumed."

  • Diagnosis: Carbene Dimerization or Hydrolysis.

    • Pathway A (Hydrolysis): If the solvent is "wet" (>500 ppm water),

      
       reacts with 
      
      
      
      to form
      
      
      and formate, depleting the reagent.
    • Pathway B (Dimerization): High local concentrations of

      
       lead to tetrafluoroethylene (
      
      
      
      ) gas, which escapes the flask.
  • Solution:

    • Protocol Adjustment: Do not add the reagent all at once. Use a slow addition (syringe pump or portion-wise over 1-2 hours) to keep the instantaneous concentration of

      
       low relative to the alcohol substrate.
      
    • Solvent Check: Use anhydrous DMF or MeCN.

Issue 2: "I see a new spot that isn't product, and my yield is low."

  • Diagnosis: Formate Ester Formation.

    • In the presence of adventitious water, the intermediate difluorocarbene hydrolyzes to form formic acid, which can then esterify your starting alcohol.

  • Solution: Verify the identity of the side product by NMR (formate proton appears ~8.0 ppm). Dry reagents and use molecular sieves in the reaction mixture.

Data Table 1: Reagent Selection Guide

ReagentActivationProsCons

Thermal (

)
Cheap, scalable.High temp risks azetidine stability; requires slow addition.
TFDA Thermal (

)
Lower temp, non-hygroscopic.Releases

(requires scrubbing); expensive.
Hu's Reagent (

)
Chemical (Base/Initiator)Room temp reaction possible.Sensitive to steric hindrance; requires expensive activators.

Module 2: Azetidine Ring Integrity

Core Challenge: The 4-membered ring has significant angle strain (


). Strong bases or nucleophiles can trigger ring opening, especially at elevated temperatures required for carbene generation.
Visualizing the Failure Pathways

ReactionPathways Start N-Boc-3-hydroxymethyl azetidine Product Target: 3-[(Difluoromethoxy) methyl]azetidine Start->Product + :CF2 (O-H Insertion) RingOpen Side Reaction: Ring Opening (Amino-halide/alcohol) Start->RingOpen Nu- attack / Heat (Strain Release) N_Alkyl Side Reaction: N-Difluoromethylation (If N-H present) Start->N_Alkyl + :CF2 (If N is unprotected) Carbene Difluorocarbene (:CF2) Carbene->Start Reversible (Rare) Carbene->Product Dimer Side Reaction: Tetrafluoroethylene (Gas) Carbene->Dimer High Conc.

Figure 1: Competing reaction pathways. Note that ring opening is irreversible and driven by strain release.

FAQ: Ring Stability

Q: Can I use NaH to deprotonate the alcohol? A: Proceed with caution. While NaH is effective for alkoxide formation, the highly basic alkoxide intermediate can attack the carbamate (Boc) group or trigger ring opening if the temperature is too high.

  • Recommendation: Use milder bases like

    
      or 
    
    
    
    in DMF. The difluorocarbene mechanism often does not require pre-formation of a "naked" alkoxide; the neutral alcohol can attack the carbene, followed by proton transfer.

Q: My NMR shows a complex mixture of aliphatic chains. A: This indicates Ring Opening Polymerization or hydrolysis.

  • Check: Ensure reaction temperature does not exceed

    
    . If using 
    
    
    
    , strictly control the temperature at
    
    
    .

Module 3: Deprotection & Isolation

Core Challenge: The final product (the free amine) is a small, lipophilic molecule with relatively high volatility. Furthermore, the difluoromethyl ether linkage (


) can be acid-sensitive under forcing conditions.
Protocol for N-Boc Deprotection
  • Reagent: TFA (Trifluoroacetic acid) in DCM (1:4 ratio) at

    
    .
    
  • Monitoring: Do not let this stir overnight. The

    
     group is generally stable to TFA, but prolonged exposure can lead to hydrolysis.
    
  • Workup (CRITICAL STEP):

    • Risk: The free base this compound is volatile . Evaporating the solvent under high vacuum will result in product loss.

    • Solution: Isolate as the HCl or Oxalate salt .

    • Procedure: After TFA removal, dissolve the residue in ether/dioxane. Add

      
       in dioxane dropwise. The salt will precipitate. Filter and dry.[3] This stabilizes the ring and eliminates volatility issues.
      

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected CheckTLC Check TLC/LCMS Is SM consumed? Start->CheckTLC SM_Yes Yes (SM Consumed) CheckTLC->SM_Yes New Products SM_No No (SM Remains) CheckTLC->SM_No Major SM New_Spot Identify New Spot SM_Yes->New_Spot Reagent_Gone Is Reagent Consumed? SM_No->Reagent_Gone Add_More Add Reagent SLOWER (Prevent Dimerization) Reagent_Gone->Add_More Yes Check_Water Check Solvent Water (Prevent Hydrolysis) Reagent_Gone->Check_Water Yes (Fast bubbling) Ring_Open Complex Aliphatic? (Ring Opening) Reduce Temp/Base Strength New_Spot->Ring_Open N_Alkyl N-CF2H formed? Check N-Protection New_Spot->N_Alkyl

Figure 2: Step-by-step diagnostic flow for reaction failures.

References

  • Hu, J., et al. (2017). "Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions." Chemistry – A European Journal.

  • Zafrani, Y., et al. (2018). "Difluoromethylation of Alcohols and Phenols using Sodium Chlorodifluoroacetate." Tetrahedron.
  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Introduction of a Difluoromethyl (CF2H) Group."

  • Dunet, J., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents, particularly regarding the generation of toxic gases like CO and TFE.

Sources

Technical Support Center: Scaling 3-[(Difluoromethoxy)methyl]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-AZT-CHF2-001 Status: Open Priority: High (Scale-up Criticality) Subject: Optimization, Safety, and Troubleshooting for Scale-Up

Executive Summary

Scaling the production of 3-[(Difluoromethoxy)methyl]azetidine presents a unique duality of challenges: the high-energy hazard of generating difluorocarbene (


) and the thermodynamic fragility of the azetidine ring.

This guide moves beyond standard literature to address the "hidden" failure modes encountered at multigram to kilogram scales. It focuses on the two-step sequence:

  • Difluoromethylation of 1-Boc-3-(hydroxymethyl)azetidine.

  • Deprotection to yield the free amine or salt.

Module 1: The Difluoromethylation Bottleneck

Context: The introduction of the


 motif typically relies on the in situ generation of electrophilic difluorocarbene (

). At scale, the choice of reagent dictates both safety profile and conversion efficiency.
Critical Protocol: Reagent Selection & Process Safety
FeatureSodium Chlorodifluoroacetate (SCDA)

(Trimethylsilyl difluorobromoacetate)
Scale Suitability High (Cost-effective)Medium (High reagent cost)
Reaction Temp High (

)
Mild (

)
Major Hazard Massive

evolution; Exotherm
Cost; Silicon waste removal
Recommendation Preferred for >100g scale (with controls)Preferred for <10g or rapid screening
Troubleshooting Guide: Difluoromethylation

Q1: My reaction stalls at 60-70% conversion despite adding excess SCDA. Why?

  • Root Cause: "Carbene Quenching." Difluorocarbene is short-lived. In biphasic systems (often used with SCDA), mass transfer limitations prevent the carbene from encountering the alcohol before it dimerizes to tetrafluoroethylene (TFE) or hydrolyzes.

  • Corrective Action:

    • Solvent Switch: Move from pure DMF to a Diglyme system to allow higher temperatures without vigorous refluxing, which disrupts the carbene concentration.

    • Concentration: Run the reaction concentrated (

      
      ). Dilution favors the side-reaction (dimerization) over the bimolecular reaction with your alcohol.
      
    • Addition Rate: Do not dump SCDA. Add it as a solid in portions or as a hot slurry over 2-4 hours to maintain a steady-state concentration of

      
      .
      

Q2: I am seeing pressure spikes in the reactor.

  • Root Cause: Rapid decarboxylation of SCDA releases 1 mole of

    
     per mole of reagent. At scale, this gas evolution can overwhelm condensers.
    
  • Safety Protocol:

    • Ensure the reactor has a dedicated gas outlet/scrubber (caustic scrubber for potential HCl/HF byproducts).

    • Do not seal the vessel. Use a reflux condenser with a wide-bore outlet.

Q3: The product contains a "quartet" impurity in the proton NMR.

  • Diagnosis: This is likely the formate ester side product (

    
    ), formed if the carbene hydrolyzes to formyl fluoride which then reacts with the alcohol.
    
  • Fix: Ensure reagents are strictly anhydrous. The presence of water diverts

    
     toward hydrolysis.
    
Visual Workflow: Difluoromethylation Logic

Difluoromethylation Start Start: 1-Boc-3-(hydroxymethyl)azetidine Process Process: Heat (95-120°C) in Diglyme Start->Process Reagent Reagent: ClCF2CO2Na (SCDA) Reagent->Process Slow Addition Check Check Conversion (LCMS/NMR) Process->Check Issue2 Pressure Spike Process->Issue2 Exotherm Issue1 Low Conversion (<70%) Check->Issue1 Stalled Success Success: 1-Boc-3-[(difluoromethoxy)methyl]azetidine Check->Success >95% Conv. Fix1 Add SCDA in portions Increase Concentration Issue1->Fix1 Fix1->Process Retry Fix2 Check Vent Line Reduce Addition Rate Issue2->Fix2

Figure 1: Decision tree for optimizing the difluoromethylation step, highlighting critical control points for pressure and conversion.

Module 2: Azetidine Handling & Deprotection

Context: The azetidine ring has significant ring strain (~26 kcal/mol). Standard acidic deprotection (e.g., 4M HCl/Dioxane) can trigger ring-opening polymerization, especially if the reaction warms up.

Troubleshooting Guide: Deprotection

Q4: After removing the Boc group with TFA, my yield dropped to 20% during concentration.

  • Root Cause: Thermal Ring Opening. The trifluoroacetate salt of azetidine is stable, but if you concentrate it with residual TFA at high heat (

    
    ), the ring can open or polymerize.
    
  • Corrective Action:

    • Cold Deprotection: Perform the reaction at

      
      .
      
    • Scavenger: Use Methanesulfonic acid (MsOH) in isopropyl acetate instead of TFA. The mesylate salt precipitates out directly, avoiding the need for concentration/evaporation.

Q5: How do I isolate the free base without it polymerizing?

  • Insight: The free base (amine) is an oil that is likely volatile and prone to degradation.

  • Recommendation: Do not isolate the free base for storage.

    • Isolate as a stable salt (Hydrochloride or Oxalate).

    • If the free base is required for the next step, generate it in situ by treating the salt with

      
       in the reaction solvent (e.g., MeCN or DMF) and filtering off the inorganic solids.
      

Q6: My product disappears on the Silica Gel column.

  • Root Cause: Acidic Decomposition. Silica gel is slightly acidic. Azetidines bind irreversibly or decompose.

  • Corrective Action:

    • Pre-treat Silica: Slurry the silica with 1-2% Triethylamine (

      
      ) in the eluent before loading the sample. This neutralizes acidic sites.
      
    • Alternative: Use Neutral Alumina or reverse-phase (C18) chromatography at neutral pH.

Module 3: Analytical Validation

When validating the final structure, look for these specific signatures to confirm the azetidine ring is intact and the difluoromethyl group is present.

SignalMultiplicityApprox.[1][2][3] Shift (

, ppm)
Diagnostic Value

Triplet (

)

Confirms difluoromethylation. Large coupling constant is characteristic.
Azetidine

Multiplet/Broad

If these shift significantly downfield or disappear, suspect ring opening.

(Impurity)
Singlet--Monitor off-gassing during reaction.
Visual Workflow: Scale-Up Pathway

ScaleUp Step1 1. Difluoromethylation (SCDA, Diglyme, 100°C) Workup1 Workup: Filter Salts -> Distill Solvent Step1->Workup1 Careful with CO2 Step2 2. Deprotection (MsOH/iPrOAc or HCl/Et2O) Workup1->Step2 Intermediate Oil Isolation Isolation: Precipitate Salt directly Step2->Isolation Avoid Evaporation

Figure 2: Optimized scale-up workflow emphasizing salt precipitation to avoid stability issues.

References

  • Hu, J., et al. (2011). "Difluoromethylation of Alcohols with Chlorodifluoroacetate." Journal of Fluorine Chemistry. (Context: Primary protocol for SCDA usage).

  • Ni, C., & Hu, J. (2016). "Recent Advances in Difluoromethylation." Chemical Reviews. (Context: Review of mechanistic pathways and alternative reagents).

  • Dunet, G., et al. (2017). "Scale-up of Azetidine Synthesis and Handling." Organic Process Research & Development. (Context: General handling of strained azetidine rings).

  • BenchChem Technical Support. (2025). "Azetidine Synthesis Protocols & Troubleshooting." (Context: Troubleshooting ring opening and purification).

Sources

Technical Support Center: Azetidine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Condition Optimization & Troubleshooting for Azetidine Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]

Introduction: The Four-Membered Challenge

Welcome to the Azetidine Synthesis Support Center. Azetidines possess significant ring strain (~26 kcal/mol), making them kinetically accessible but thermodynamically precarious compared to their 5- and 6-membered counterparts (pyrrolidines and piperidines). This guide addresses the two primary methodologies for azetidine construction: Intramolecular Nucleophilic Cyclization (Classical) and Photoredox [2+2] Cycloaddition (Modern).

Module 1: Classical Intramolecular Cyclization

Method: 4-exo-tet nucleophilic displacement of


-haloamines or 

-amino alcohols.
Core Protocol & Optimization

The success of this reaction relies entirely on the Thorpe-Ingold effect (gem-dimethyl effect) and strictly controlling the competition between intramolecular cyclization (


) and intermolecular oligomerization (

).
Standard Operating Procedure (SOP)
  • Substrate:

    
    -amino alcohol.
    
  • Activation: Convert alcohol to a leaving group (Mesylate/Tosylate) using MsCl/TsCl and

    
     at 0 °C.
    
  • Cyclization: Treat with strong base (NaH or

    
    -BuOK) in refluxing solvent.
    
Optimization Matrix
ParameterRecommendationScientific Rationale
Concentration < 0.05 M (High Dilution)Favors intramolecular cyclization (first-order kinetics) over intermolecular polymerization (second-order kinetics).
Base Choice NaH (in THF) or

-BuOK
(in

-BuOH)
Irreversible deprotonation prevents equilibrium with the open-chain form. Weak bases (

) often require prolonged heating, increasing decomposition.
Leaving Group Mesylate (-OMs) > Tosylate (-OTs) > HalideMesylates are less sterically demanding than tosylates, facilitating the difficult 4-exo-tet transition state.
Temperature Reflux (60–80 °C)Required to overcome the enthalpy of activation (

) associated with ring strain.
Troubleshooting Guide: Cyclization Failures

Q: My starting material is consumed, but I see only oligomers/polymers by LCMS.

  • Diagnosis: Intermolecular reaction rate (

    
    ) > Intramolecular rate (
    
    
    
    ).
  • Solution: Implement Pseudo-High Dilution . Do not just dilute the pot. Slowly add the substrate solution (over 4-8 hours) via syringe pump into a refluxing solution of the base. This keeps the instantaneous concentration of the reactive intermediate near zero.

Q: The reaction stalls at the intermediate (N-protected


-haloamine). 
  • Diagnosis: The nitrogen nucleophile is too weak (often due to electron-withdrawing protecting groups like Boc or Cbz) or the conformational rotamers are unfavorable.

  • Solution:

    • Change Protecting Group: Switch from Boc to Benzyl (Bn) or Allyl. Electron-rich amines are better nucleophiles.

    • Add "Rotamer Locks": If possible, introduce gem-substituents on the carbon chain to force the reactive centers together (Thorpe-Ingold effect).

Visualizing the Kinetic Competition

AzetidineKinetics cluster_0 Baldwin's Rules Constraint Substrate Linear Precursor (Gamma-LG-Amine) TS_Intra TS: 4-exo-tet (High Strain) Substrate->TS_Intra High Dilution Heat TS_Inter TS: Intermolecular (Low Strain) Substrate->TS_Inter High Conc. Azetidine Azetidine Product TS_Intra->Azetidine Polymer Oligomers/Polymers TS_Inter->Polymer

Figure 1: Kinetic competition between desired cyclization and polymerization. High dilution favors the upper pathway.

Module 2: Photoredox & Aza-Paternò-Büchi

Method: Visible-light mediated [2+2] cycloaddition of imines/oximes and alkenes.[2][3][4][5] This method circumvents the high activation energy of thermal cyclization by accessing high-energy triplet states.

Core Protocol & Optimization

Modern protocols (e.g., Schindler, Leonori) utilize Triplet Energy Transfer (EnT) rather than redox cycling to avoid degrading sensitive functionalities.

Standard Operating Procedure (SOP)
  • Substrate: Oxime ester (e.g., 2-isoxazoline-3-carboxylate) or Sulfonyl imine.

  • Catalyst: Iridium photocatalyst (e.g.,

    
    ).
    
  • Light Source: Blue LEDs (

    
     450–460 nm).
    
  • Solvent: Degassed Acetonitrile or DMF.

Troubleshooting Guide: Photochemical Issues

Q: The reaction yields are low (<30%), and the catalyst color fades.

  • Diagnosis: Oxygen Quenching . The triplet state of the Iridium catalyst is long-lived and highly susceptible to quenching by triplet oxygen (

    
    ), generating singlet oxygen (
    
    
    
    ) which decomposes the catalyst and substrate.
  • Solution:

    • Freeze-Pump-Thaw: Do not rely on simple nitrogen sparging. Perform 3 cycles of freeze-pump-thaw.

    • Reaction Vessel: Ensure the reaction is sealed under positive Argon pressure.

Q: No reaction occurs despite strong irradiation.

  • Diagnosis 1: Inner Filter Effect. If the substrate or a byproduct absorbs strongly at 450 nm, it blocks light from reaching the catalyst.

  • Diagnosis 2: Mismatched Triplet Energy. The triplet energy (

    
    ) of the catalyst must be higher than that of the substrate (imine/alkene) for EnT to occur.
    
  • Solution:

    • Check UV-Vis: Run a spectrum of your substrate. If it absorbs at 450 nm, switch to a Green LED (525 nm) and a compatible catalyst (e.g., Eosin Y or Rose Bengal).

    • Catalyst Swap: If using standard

      
       (
      
      
      
      kcal/mol), switch to high-energy fluorinated Ir catalysts (
      
      
      kcal/mol).
Workflow: Photoredox Optimization

PhotoredoxFlow Start Start: Photoredox Reaction Check_Conv Check Conversion (LCMS) Start->Check_Conv High_Conv > 90% Conv Check_Conv->High_Conv Low_Conv < 20% Conv Check_Conv->Low_Conv Stalled Stalls at 50% Check_Conv->Stalled Purify Proceed to Workup (Watch Volatility!) High_Conv->Purify Light_Check Check Inner Filter Effect (Is mixture dark/opaque?) Low_Conv->Light_Check O2_Check Check O2 Quenching (Is solution bleaching?) Stalled->O2_Check Degas Re-degas (Freeze-Pump-Thaw) O2_Check->Degas Yes Add_Cat Add Fresh Catalyst (Catalyst Death) O2_Check->Add_Cat No Dilute Dilute or Change Light Source (Red-shift) Light_Check->Dilute Yes

Figure 2: Decision tree for troubleshooting visible-light mediated azetidine synthesis.

Module 3: Isolation & Purification (Critical)

Azetidines are notoriously difficult to isolate due to volatility (low molecular weight) and instability on acidic silica.

Common Pitfalls & Solutions
IssueManifestationTechnical Solution
Volatility Product disappears during rotary evaporation.Salt Formation: Isolate as the HCl or Oxalate salt. Add 1M HCl in ether/dioxane to the crude mixture and filter the precipitate. Do not evaporate to dryness as the free base.
Silica Decomposition Product streaks or vanishes on TLC/Column.Basify Silica: Pre-treat the silica gel column with 1-2%

in the eluent. Use Alumina (Basic) instead of Silica for highly sensitive azetidines.
Hydrophilicity Product stays in the aqueous layer during extraction.Salting Out: Saturate the aqueous layer with NaCl or

. Use

:Isopropanol (3:1) for extraction, not just EtOAc.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[5][6] Organic Preparations and Procedures International. Link

  • Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020).[6] Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.[2][3][4][6] Nature Chemistry. Link

  • Jurberg, I. D., et al. (2018). Visible-Light-Mediated Synthesis of Azetidines.[2][3][4][6][7] Chemical Science. Link

  • Bull, J. A., et al. (2016). Synthesis and Functionalization of Azetidines.[1][3][6][7][8][9][10] Chemical Reviews.[11] Link

  • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications. Link

Sources

Technical Support Center: Analytical Method Development for 3-[(Difluoromethoxy)methyl]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the analytical method development for 3-[(Difluoromethoxy)methyl]azetidine. This molecule presents unique challenges due to its structural features: a strained, basic azetidine ring and a difluoromethoxy group. This document offers a structured approach to method development, troubleshooting, and validation, moving from foundational questions to specific, actionable solutions for common experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses preliminary considerations for initiating analytical method development for this compound.

Question 1: What is the recommended primary analytical technique for this compound and why?

Answer: The recommended primary technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , preferably coupled with Mass Spectrometry (LC-MS).

  • Rationale for HPLC: The compound possesses a predicted XlogP of 0.6, indicating moderate polarity, which is ideal for retention on RP-HPLC columns like C18 or Phenyl-Hexyl.[1] HPLC is a robust and versatile technique for separating the parent compound from potential impurities, starting materials, and degradation products that may have a wide range of polarities.[2]

  • Rationale for Mass Spectrometry (MS) Detection: this compound lacks a significant UV chromophore, which will result in poor sensitivity with UV-Vis detectors. MS detection provides superior sensitivity and selectivity, enabling confident identification and quantification at low levels. It is particularly crucial for impurity profiling and stability studies.[2]

Question 2: How should I select an initial HPLC column and mobile phase?

Answer: A systematic screening approach is recommended. Start with a widely applicable, robust column and a generic gradient.

  • Column Selection: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is an excellent starting point due to its hydrophobic character and wide applicability.[3]

  • Mobile Phase: Use a buffered aqueous phase and an organic modifier.

    • Aqueous Phase (A): 10 mM Ammonium Acetate in Water, pH adjusted to 8.0. The basic pH ensures the azetidine nitrogen (a secondary amine) is in its neutral, non-ionized form, which typically results in better peak shape and retention on reversed-phase columns.

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure.

  • Initial Gradient: A broad scouting gradient, such as 5% to 95% B over 20 minutes, is effective for determining the approximate retention time and separating the main peak from any significant impurities.[3]

Question 3: Can Gas Chromatography (GC) be used for this compound? What are the potential challenges?

Answer: Yes, GC is a potential secondary technique, but it presents several challenges.

  • Volatility: As a small molecule (MW: 137.07 g/mol ), it is likely sufficiently volatile for GC analysis.[1]

  • Potential Challenges:

    • Thermal Stability: The strained azetidine ring may be susceptible to thermal degradation in a hot GC inlet.[4][5]

    • Peak Shape: The basic nitrogen can interact with active sites in the GC liner and column, leading to significant peak tailing. Using a deactivated liner and column is critical.

    • Mass Spectral Fragmentation: Fluorinated compounds often do not produce a clear molecular ion peak with standard Electron Ionization (EI), making structural confirmation difficult.[6] A softer ionization technique, such as Chemical Ionization (CI) , is highly recommended as it is more likely to yield a protonated molecular ion [M+H]+, simplifying mass spectral interpretation.[7][8]

Question 4: What are the key stability considerations for this compound during analysis?

Answer: The primary stability concern is the acid-mediated decomposition of the azetidine ring.

  • Acid Sensitivity: Azetidines are known to be susceptible to ring-opening under acidic conditions.[9][10] This is exacerbated by the ring strain inherent in the four-membered system.[4] Therefore, using strongly acidic mobile phases (e.g., pH < 3) in HPLC should be avoided unless experimental data confirms analyte stability.

  • Recommendation: Maintain the mobile phase pH in the neutral to slightly basic range (pH 7-9) for HPLC analysis to ensure the stability of the analyte on the column and in the autosampler vial. Always perform solution stability studies as part of method validation.

Section 2: HPLC Method Development & Troubleshooting Guide

This guide provides solutions to common problems encountered during the HPLC analysis of this compound.

Systematic Workflow for HPLC Method Development

The following diagram outlines a logical workflow for developing a robust HPLC method.

HPLC_Workflow cluster_prep 1. Preparation & Scoping cluster_dev 2. Method Development cluster_val 3. Validation & Finalization Start Define Analytical Target (Purity, Assay, etc.) Props Assess Analyte Properties (Polarity, pKa, Stability) Start->Props Col_Select Column Selection (Start with C18) Props->Col_Select MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH 7-9) Col_Select->MP_Screen Grad_Opt Gradient Optimization (Adjust slope and time) MP_Screen->Grad_Opt Temp_Opt Temperature Optimization (e.g., 30-40°C) Grad_Opt->Temp_Opt Validation Method Validation (ICH Q2) (Linearity, Accuracy, Precision) Temp_Opt->Validation Final Final Method Documented Validation->Final

Caption: A systematic workflow for HPLC method development.

Problem 1: My peak is tailing severely.

  • Question: I'm using a standard C18 column with an acetonitrile/water gradient, but the peak for this compound shows significant tailing. What is the cause and how can I fix it?

  • Answer:

    • Primary Cause: The most likely cause is a secondary ionic interaction between the protonated (positively charged) basic azetidine nitrogen and residual acidic silanol groups on the HPLC column's silica surface. This is common when using unbuffered or acidic mobile phases.

    • Solutions:

      • Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the azetidine ring. Add a buffer to your aqueous mobile phase (Phase A) and adjust the pH to be at least 2 units above the pKa of the azetidine nitrogen. A pH of 8.0-9.0 is a good starting point. This neutralizes the amine, minimizing ionic interactions and dramatically improving peak shape.

      • Use a High-Performance Column: Employ a modern, high-purity silica column with robust end-capping. These columns have fewer accessible silanol groups, reducing the sites available for secondary interactions.

      • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion. Try reducing the injection volume or sample concentration.

Problem 2: I have very low sensitivity with my UV detector.

  • Question: I am struggling to detect my compound at the required low levels for impurity analysis using a UV detector at 210 nm. Why is this happening?

  • Answer:

    • Primary Cause: The molecule lacks a suitable chromophore (a light-absorbing functional group like an aromatic ring). Detection at low wavelengths like 210 nm relies on the weak absorbance of sigma bonds and lone pairs, which provides poor sensitivity and is prone to baseline interference from mobile phase impurities.

    • Solutions:

      • Switch to a Universal Detector (Recommended): The best solution is to use a detector that does not rely on UV absorbance.

        • Mass Spectrometry (MS): Provides the best sensitivity and selectivity and gives mass information for peak identification.

        • Charged Aerosol Detector (CAD): A near-universal detector that responds to non-volatile and semi-volatile analytes, offering much better sensitivity than UV for this compound.

      • Increase Sample Concentration: If you must use a UV detector, the simplest approach is to increase the concentration of your sample, provided it does not cause column overload.

      • Derivatization: In some cases, the analyte can be reacted with a UV-absorbing agent (derivatization) prior to injection. However, this adds complexity and potential for error to the analytical method.

Problem 3: My retention times are shifting between injections.

  • Question: The retention time for my main peak is not consistent from run to run, making quantification unreliable. What should I check?

  • Answer:

    • Primary Causes: Inconsistent retention times are typically due to issues with the column environment or the mobile phase composition.[11]

    • Solutions:

      • Ensure Adequate Column Equilibration: This is the most common cause. Before each injection, the column must be fully re-equilibrated to the initial mobile phase conditions. For a typical 20-minute gradient, an equilibration time of 5-10 column volumes is recommended.

      • Use a Column Oven: Fluctuations in ambient laboratory temperature can cause retention time shifts. A thermostatically controlled column oven set to a stable temperature (e.g., 35 °C) will eliminate this variable.

      • Check Mobile Phase Preparation: Ensure the mobile phase is prepared consistently each time and is well-mixed. If using an on-line degasser, ensure it is functioning correctly. Air bubbles in the pump can cause flow rate inconsistencies, leading to shifting retention times.

      • Assess Column Health: An old or fouled column can lose its stationary phase, leading to poor reproducibility. If other solutions fail, try replacing the column.

Section 3: Protocols & Data Tables

Protocol 1: Recommended RP-HPLC-MS Screening Method

This protocol provides a robust starting point for the analysis of this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

  • HPLC-MS System & Conditions:

    • See Table 1 for detailed parameters.

  • Analysis Sequence:

    • Inject a solvent blank to establish a baseline.

    • Perform at least one conditioning run by injecting the sample without collecting data to ensure the column is passivated.

    • Inject the sample and acquire data.

  • Data Processing:

    • Integrate the peak for this compound.

    • Extract the ion chromatogram for the expected mass-to-charge ratio (m/z) to confirm peak identity. For positive ion mode, this would be [M+H]+.

Table 1: Recommended Starting Conditions for HPLC-MS Method Development
ParameterRecommended SettingRationale & Comments
Column High-Purity C18, 150 x 4.6 mm, 3.5 µmGood starting point for moderately polar analytes.
Mobile Phase A 10 mM Ammonium Acetate in WaterVolatile buffer, compatible with MS.
Mobile Phase B AcetonitrileGood solvent strength and UV transparency.
Gradient 5% to 95% B over 20 min, then hold 5 minBroad scouting gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CEnsures reproducible retention times.
Injection Vol. 5 µLMinimize potential for column overload.
Detector Mass Spectrometer (ESI+)Essential for sensitivity and selective detection.
MS Scan Range m/z 50 - 500Covers the mass of the parent compound and likely impurities.
Table 2: HPLC Troubleshooting Quick Reference Guide
SymptomMost Likely Cause(s)Quick Solutions to Try
Peak Tailing Secondary silanol interactions (wrong pH)Buffer mobile phase to pH 8-9; Use an end-capped column.
Peak Fronting Column overloadDilute sample or reduce injection volume.
Low Sensitivity (UV) No strong chromophoreSwitch to MS or CAD detector; Increase sample concentration.
Shifting Retention Insufficient equilibration; Temperature driftIncrease equilibration time; Use a column oven.
Split Peaks Fouled guard/analytical column; Sample diluent mismatchReplace guard column; Match sample diluent to initial mobile phase.
Ghost Peaks Contaminated mobile phase; Injector carryoverUse fresh, high-purity solvents; Run a needle wash program.

References

  • Martin, J. W., Muir, D. C. G., Moody, C. A., Ellis, D. A., Kwan, W. C., Solomon, K. R., & Mabury, S. A. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Analytical Chemistry, 74(3), 584–590. [Link]

  • JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Application Notes. [Link]

  • Kuchar, P., & Sojak, L. (2012). Recent developments in methods for analysis of perfluorinated persistent pollutants. Central European Journal of Chemistry, 10(3), 697-719. [Link]

  • Li, Y., et al. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Journal of Chromatographic Science, 56(9), 817–825. [Link]

  • Svensson, J. (2017). Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry. Diva-Portal.org. [Link]

  • Pharmacopoeial Forum. (2022). Analytical Method Development and Validation in Pharmaceuticals. [Link] (Note: This is a general reference for the principles described).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139038234, this compound. PubChem. [Link]

  • BioPharm International. (2013). Challenges in Analytical Method Development and Validation. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1626–1631. [Link]

  • Chemistry Learning by Dr. AN. (2020, November 18). Azetidine: Basicity and Preparation. YouTube. [Link]

  • ResearchGate. (n.d.). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. [Link]

  • International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]

  • Chemsrc. (n.d.). CAS#:1619991-11-5 | 3-(difluoromethoxy)azetidine hydrochloride. [Link]

  • Hadidi, R., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry (Weinheim an der Bergstrasse, Germany), 28(31), e202200473. [Link]

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Kuna, A. K., Ganapaty, S., & Radha, G. V. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. International Journal of Pharmaceutical Sciences and Research, 10(1), 16-21. [Link]

  • Chen, J., et al. (2019). Energetic materials with fluorinated four-membered heterocyclic ring: 3,3′-difluoroazetidine (DFAZ) salts. New Journal of Chemistry, 43(37), 15115-15119. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Al-Masoudi, W. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 548-554. [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1045. [Link]

  • ResearchGate. (2022). (PDF) RECENT METHOD DEVELOPMENT BY ANALYTICAL TECHNIQUES OF NEW FDA APPROVED DRUGS IN 2021. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • Exelixis, Inc. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. [Link]

  • Sumithra, M., Sundaram, P. S., & Srinivasulu, K. (2011). Analytical Method Development and Validation of Lafutidine in Tablet dosage form by RP-HPLC. International Journal of ChemTech Research, 3(3), 1403-1407. [Link]

  • Hassan, S. S. U., et al. (2013). Development and Validation of RP-HPLC Method for Determination of Famotidine and its Application in Quality Control of Different Pharmaceutical Dosage. Journal of the Chemical Society of Pakistan, 35(3), 809-815. [Link]

Sources

Validation & Comparative

Strategic Profiling of 3-[(Difluoromethoxy)methyl]azetidine: A Bioisostere Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

In modern medicinal chemistry, 3-[(Difluoromethoxy)methyl]azetidine (CAS: 1403993-56-5) represents a high-value "fragment" rather than a standalone therapeutic. Its utility lies in Fragment-Based Drug Discovery (FBDD) and Lead Optimization , where it serves as a superior bioisostere for morpholine, piperidine, or non-fluorinated azetidines.

This guide details the biological assays required to validate its performance. Unlike standard potency assays, the "activity" of this molecule is defined by its ability to modulate physicochemical properties (ADME) and enhance metabolic stability .

The "Difluoromethoxy Effect"

The critical feature of this molecule is the


 group.[1] It acts as a lipophilic hydrogen bond donor/acceptor that:
  • Blocks Metabolic Soft Spots: Prevents

    
    -dealkylation (common in methoxy groups).[1]
    
  • Modulates

    
    :  The electron-withdrawing fluorine atoms lower the basicity of the azetidine nitrogen, potentially reducing hERG liability and improving membrane permeability.
    

Part 2: Comparative Performance Matrix

To objectively evaluate this compound (Compound A), we compare it against its direct structural competitors: the non-fluorinated parent (Compound B) and the ring-expanded homolog (Compound C).

Table 1: Physicochemical & ADME Comparison

FeatureCompound A (Subject)Compound B (Alternative 1)Compound C (Alternative 2)
Structure This compound 3-(Methoxymethyl)azetidine 3-[(Difluoromethoxy)methyl]pyrrolidine
Ring Size 4-membered (Strained)4-membered (Strained)5-membered (Relaxed)
Substituent



Lipophilicity (

)
Moderate (Optimized) Low (Too Polar)High (Lipophilic risk)
Metabolic Stability High (Blocked Oxidation) Low (Liable to

-demethylation)
High
Basicity (

)
~8.5 (Balanced) ~9.5 (High, potential trapping)~9.0
Vector Geometry Sp

-rich, Exit vector ~109°
Sp

-rich, Exit vector ~109°
Sp

-rich, Exit vector ~109°
Primary Application Lead Opt / Bioisostere Solubility TagScaffold Hopping

Scientist's Insight: Choose Compound A when you need to lower the


 of a piperidine ring without sacrificing metabolic stability. Compound B is often too metabolically labile due to rapid CYP450 oxidative dealkylation.

Part 3: Critical Experimental Protocols

Since this molecule is a building block, "activity" is measured by Intrinsic Clearance (


)  and Fragment Binding Affinity .
Protocol A: Microsomal Stability Assay (Metabolic Resistance)

Objective: To quantify the protective effect of the difluoromethoxy group against CYP450-mediated metabolism compared to the methoxy analog.

1. Experimental Design
  • Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Control: Verapamil (High clearance), Warfarin (Low clearance).

  • Concentration: 1

    
     test compound (to ensure first-order kinetics).
    
2. Step-by-Step Workflow
  • Preparation: Prepare a

    
     stock of this compound in DMSO. Dilute to 
    
    
    
    in phosphate buffer (
    
    
    , pH 7.4).
  • Pre-Incubation: Mix

    
     compound with microsomes (
    
    
    
    protein) at 37°C for 5 minutes.
  • Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH) to start the reaction.

  • Sampling: At time points

    
     min, remove 
    
    
    
    aliquots.
  • Quenching: Immediately transfer aliquot into

    
     ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode monitoring parent ion transition).

3. Data Calculation (Self-Validating Step)

Plot


 vs. time. The slope 

is the elimination rate constant.

  • Success Criteria: Compound A should show

    
     (Stable). Compound B typically shows 
    
    
    
    (Unstable).
Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: To detect weak binding affinity (


 in mM range) of the fragment to a target protein (e.g., STAT3 or a Kinase) during FBDD.
1. Experimental Design
  • Instrument: Biacore 8K or S200.

  • Sensor Chip: CM5 or Streptavidin (SA) chip depending on protein tagging.

  • Running Buffer: PBS-P+ with 2% DMSO (critical for fragment solubility).

2. Step-by-Step Workflow
  • Immobilization: Immobilize target protein to ~3000 RU (high density required for small fragments). Reference channel: Blank or inert protein.

  • Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Inject this compound at concentrations:

      
      .
      
    • Contact time: 30s; Dissociation time: 15s.

    • Flow rate:

      
      .
      
  • Regeneration: Usually not required for fragments (fast off-rates). If needed, use mild wash (buffer).

3. Data Analysis
  • Square Wave Check: Fragments should show rapid "square wave" sensorgrams (fast on/off).

  • Affinity Fit: Plot Equilibrium Response (

    
    ) vs. Concentration. Fit to 1:1 steady-state affinity model to determine 
    
    
    
    .
  • Ligand Efficiency (LE): Calculate

    
    .
    
    • Target:

      
       indicates a high-quality starting point.
      

Part 4: Visualization of Mechanism & Workflow

The following diagram illustrates why the difluoromethoxy azetidine is superior in the "Design-Make-Test" cycle, specifically highlighting the metabolic blockade.

Bioisostere_Logic cluster_0 Standard Analog (Compound B) cluster_1 Optimized Scaffold (Compound A) Methoxy_Azetidine 3-(Methoxymethyl) azetidine CYP_Attack CYP450 Oxidation Methoxy_Azetidine->CYP_Attack High Affinity Unstable_Metabolite O-Dealkylation (Rapid Clearance) CYP_Attack->Unstable_Metabolite Metabolic Liability Stable_Drug Prolonged Half-life (Low CLint) Difluoro_Azetidine 3-[(Difluoromethoxy) methyl]azetidine Metabolic_Block C-F Bond Resists Oxidation Difluoro_Azetidine->Metabolic_Block Steric/Electronic Shielding Metabolic_Block->Stable_Drug Retained Potency

Figure 1: Mechanistic comparison showing how the difluoromethoxy group blocks the CYP450 oxidative pathway common to standard methoxy ethers, resulting in superior metabolic stability.

Part 5: References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Erlanson, D. A., et al. (2016). Fragment-Based Drug Discovery: Advances and Applications. Nature Reviews Drug Discovery, 15, 605–619. Link

  • Piotrowski, D. W., et al. (2015). Evaluation of 3-Fluoro- and 3,3-Difluoroazetidines as Bioisosteres of Morpholine and Piperazine. ACS Medicinal Chemistry Letters, 6(5), 553–558. Link

  • Scott, D. E., et al. (2012). Fragment-Based Approaches in Drug Discovery and Chemical Biology. Biochemistry, 51(25), 4990–5003. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Ethers: Synthesis and Physicochemical Properties. Journal of Medicinal Chemistry, 60(19), 7971–7997. Link

Sources

Strategic Bioisosterism: 3-[(Difluoromethoxy)methyl]azetidine vs. 3-(Methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the medicinal chemistry utility of replacing a methoxymethyl group with a (difluoromethoxy)methyl group on an azetidine scaffold. While 3-(Methoxymethyl)azetidine represents a standard polar building block, its difluoromethoxy analog, 3-[(Difluoromethoxy)methyl]azetidine , offers a superior profile for lead optimization. The introduction of the


 moiety acts as a "lipophilic hydrogen bond donor," simultaneously modulating basicity, enhancing metabolic stability against oxidative dealkylation, and improving membrane permeability without significant molecular weight penalty.

Part 1: Physicochemical & Performance Comparison

The transition from a methoxy (


) to a difluoromethoxy (

) group is a high-impact bioisosteric replacement. The following data summarizes the structural and functional shifts expected upon this modification.
Comparative Properties Table
Property3-(Methoxymethyl)azetidineThis compoundImpact of Modification
Molecular Formula


+2 Fluorine atoms
Lipophilicity (cLogP) ~0.1 (Polar)~0.6 (Moderately Lipophilic)Increased: Improves permeability and blood-brain barrier (BBB) penetration.
Basicity (pKa of Azetidine N) ~9.5 - 10.0~8.5 - 9.0Decreased: Fluorine's inductive effect lowers pKa, reducing lysosomal trapping and hERG liability.
H-Bonding Acceptor OnlyAcceptor + Weak Donor Gain of Function: The

proton acts as a weak H-bond donor (

-acidity).
Metabolic Stability Low (Vulnerable to

-demethylation)
High (Blocks CYP oxidation)Extended Half-life:

bonds prevent oxidative attack at the

-carbon.
Conformation FlexiblePreferred gaucheRigidification: Anomeric effect stabilizes specific conformers.
Detailed Technical Analysis
1. The "Lipophilic Donor" Effect

Unlike the methoxy group, which functions solely as a hydrogen bond acceptor, the difluoromethoxy group possesses a polarized


 bond due to the strong electron-withdrawing nature of the two fluorine atoms.
  • Mechanism: The acidity of the

    
     proton allows it to function as a weak hydrogen bond donor.
    
  • Benefit: This allows the molecule to maintain interactions with receptor pockets that typically require a hydroxyl group (

    
    ), but without the desolvation penalty associated with highly polar groups.
    
2. Basicity Modulation (The pKa Shift)

Azetidines are inherently basic amines. High basicity often correlates with poor solubility at physiological pH (if too lipophilic), high hERG channel affinity (cardiotoxicity risk), and lysosomal trapping (high volume of distribution).

  • Effect: The

    
     group exerts a through-bond inductive effect (
    
    
    
    ), pulling electron density away from the azetidine nitrogen.
  • Result: This lowers the pKa by approximately 1.0–1.5 log units compared to the methoxy analog, bringing the amine basicity into a more optimal range for oral bioavailability and safety.

3. Metabolic Armor

The methoxy group is a "soft spot" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), which catalyze


-demethylation via hydrogen atom abstraction.
  • Solution: Replacing

    
     with 
    
    
    
    blocks this pathway because the
    
    
    bond is metabolically inert and the remaining
    
    
    bond in
    
    
    is electronically deactivated against radical abstraction.

Part 2: Experimental Synthesis Protocols

Synthesis of 3-(Methoxymethyl)azetidine (Reference Standard)
  • Precursor:

    
    -Boc-3-(hydroxymethyl)azetidine (Commercially available).
    
  • Reagents: Sodium Hydride (

    
    ), Methyl Iodide (
    
    
    
    ).
  • Procedure: Standard Williamson ether synthesis. Deprotection with

    
     or 
    
    
    
    yields the final amine.
Synthesis of this compound (Target)

Direct difluoromethylation of alcohols is the industry-standard approach. The use of 2,2-difluoro-2-(fluorosulfonyl)acetic acid (TFDA) is recommended over chlorodifluoromethane (Freon-22) due to environmental regulations and ease of handling.

Protocol: Difluoromethylation of N-Boc-3-(hydroxymethyl)azetidine

Reagents:

  • Substrate:

    
    -Boc-3-(hydroxymethyl)azetidine (
    
    
    
    equiv)
  • Reagent: 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (TFDA) (

    
     equiv)
    
  • Catalyst: Copper(I) iodide (

    
    , 
    
    
    
    equiv) - Optional accelerator
  • Base: Sodium sulfate (

    
    , drying agent) or mild carbonate base if using different reagents.
    
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    )

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -Boc-3-(hydroxymethyl)azetidine (
    
    
    
    ) in anhydrous
    
    
    (
    
    
    ).
  • Reagent Addition: Add TFDA (

    
    ) dropwise at 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the alcohol. Note: Evolution of

    
     gas indicates carbene generation.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify the intermediate (

    
    -Boc-3-[(difluoromethoxy)methyl]azetidine) via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
  • Deprotection: Dissolve the intermediate in

    
     (
    
    
    
    ) and add Trifluoroacetic Acid (
    
    
    ,
    
    
    ). Stir for 1 hour. Concentrate to yield the trifluoroacetate salt of the title compound.

Part 3: Visualizations

Diagram 1: Comparative Metabolic Fate

This pathway illustrates why the difluoromethoxy analog survives longer in vivo.

MetabolicFate Substrate_OMe 3-(Methoxymethyl)azetidine CYP CYP450 Enzyme (Oxidative Attack) Substrate_OMe->CYP High Affinity Intermediate Hemiacetal Intermediate CYP->Intermediate O-Dealkylation Blocked Metabolic Blockade (C-F Bond Stability) CYP->Blocked Resists Oxidation Metabolite Alcohol Metabolite (Inactive/Excreted) Intermediate->Metabolite Hydrolysis Substrate_OCF2H This compound Substrate_OCF2H->CYP Low Affinity Stable Intact Drug (Extended Half-Life) Blocked->Stable No Reaction

Caption: Figure 1. Metabolic stability comparison. The methoxy analog undergoes rapid O-dealkylation, while the difluoromethoxy analog resists enzymatic degradation.

Diagram 2: Synthesis Workflow (Difluoromethylation)

A visual guide to the critical synthesis step described in Part 2.

SynthesisFlow Start Start: N-Boc-3-(hydroxymethyl)azetidine Reagent Add TFDA (Difluoromethylating Agent) Start->Reagent Process Reaction: Carbene Insertion (MeCN, 2-4h, RT) Reagent->Process Generates :CF2 Purify Purification: Flash Chromatography Process->Purify Deprotect Deprotection: TFA/DCM Purify->Deprotect Intermediate Isolated Final Product: this compound Deprotect->Final Salt Formation

Caption: Figure 2. Step-by-step synthesis workflow for the conversion of the alcohol precursor to the final difluoromethoxy azetidine.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: A Guide to Their Synthesis and Properties." Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

  • Erickson, J. A., et al. (2020).[1] "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor."[2] MedChemComm. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]

Sources

pharmacokinetic profile of difluoromethoxy-containing compounds

The Difluoromethoxy ( ) Motif: A Pharmacokinetic & Physicochemical Comparison Guide

Executive Summary

In modern medicinal chemistry, the difluoromethoxy group (

12345



5

This guide objectively compares the PK profile of

Part 1: Physicochemical Profiling & Bioisosterism[5]

The pharmacokinetic behavior of

5

5
Comparative Physicochemical Data
PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Electronic Effect (

)
-0.27 (Donor)0.18 (Weak Withdrawing) 0.35 (Strong Withdrawing)
Lipophilicity (

value)
-0.020.65 1.04
H-Bond Character Acceptor onlyDonor (Weak) & Acceptor None (Hydrophobic)
Metabolic Liability High (O-demethylation)Low (C-H bond strengthened) Negligible
Conf.[5] Preference Planar (Coplanar with ring)Orthogonal (Anomeric effect) Orthogonal

Key Insight: The





5

5
Visualization: The Bioisosteric Decision Matrix

The following diagram illustrates the logical flow for selecting

Bioisostere_DecisionStartLead CompoundOptimizationIssue_MetabIssue:Metabolic Instability(O-Dealkylation)Start->Issue_MetabIssue_PermIssue:Low Permeabilityor PotencyStart->Issue_PermSol_CF3Switch to -OCF3(Max Lipophilicity,No H-Bonding)Issue_Metab->Sol_CF3If H-bondunnecessarySol_CF2HSwitch to -OCF2H(Balanced Lipophilicity,H-Bond Donor)Issue_Metab->Sol_CF2HIf H-bondrequired for bindingIssue_Perm->Sol_CF2HForm IntramolecularH-Bond

Figure 1: Decision matrix for substituting alkoxy groups. -OCF2H is the preferred choice when metabolic stability is required without sacrificing hydrogen bond interactions.

Part 2: Metabolic Stability & Clearance Mechanisms[5]

The primary pharmacokinetic advantage of

5
Mechanism of Resistance

Oxidative dealkylation of ethers proceeds via hydrogen atom abstraction (HAT) at the

  • Methoxy (

    
    ):  The C-H bond is electron-rich and weak (
    
    
    96 kcal/mol).[5] CYP450 readily abstracts a hydrogen, leading to a hemiacetal intermediate which collapses to release formaldehyde.
  • Difluoromethoxy (

    
    ):  The electronegative fluorine atoms pull electron density from the carbon, strengthening the remaining C-H bond (
    
    
    105 kcal/mol) and reducing the electron density available for the electrophilic CYP oxo-species.
Case Study: Roflumilast

Roflumilast (PDE4 inhibitor) utilizes a difluoromethoxy group to achieve a half-life of ~17 hours, allowing for once-daily dosing.[5][6]

  • Analog A (Methoxy): Rapidly cleared via O-demethylation.[5]

  • Roflumilast (

    
    ):  The difluoromethoxy group resists oxidation.[5] The molecule is eventually cleared via other pathways (N-oxidation at the pyridine ring), but the pharmacophore remains intact longer.
    

Part 3: Experimental Protocols

To validate the PK advantages of

Protocol A: 19F-NMR Based LogP Determination

Standard UV-based shake-flask methods can be inaccurate for fluorinated compounds lacking strong chromophores.[5] This method uses the fluorine signal for quantification.

Reagents: Octanol (saturated with water), Water (saturated with octanol), Internal Standard (

5
  • Preparation: Dissolve the

    
     compound (2 mg) in water-saturated octanol (2 mL).
    
  • Partitioning: Add an equal volume of octanol-saturated water. Vortex vigorously for 5 minutes at 25°C.[5]

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Take an aliquot of the octanol phase .

    • Add a known equivalent of Internal Standard.

    • Acquire quantitative

      
      -NMR (relaxation delay 
      
      
      ).
    • Repeat for the water phase (if sensitivity allows) or calculate by mass balance.

  • Calculation:

    
    .
    
Protocol B: Microsomal Intrinsic Clearance ( )

This assay quantifies the metabolic blockade effect.

Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, Phosphate buffer (pH 7.4).

  • Incubation: Prepare a 1

    
    M solution of the test compound in buffer containing HLM (0.5 mg/mL protein).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).[5]

  • Sampling: At

    
     min, remove 50 
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS monitoring the parent ion.[5]

  • Data Processing: Plot

    
     vs. time. The slope 
    
    
    is the elimination rate constant.
Visualization: Metabolic Pathway Comparison

The following diagram contrasts the metabolic fate of Methoxy vs. Difluoromethoxy groups.

Metabolic_PathwaySub_OMeMethoxy Analog(-OCH3)CYPCYP450(Oxidation)Sub_OMe->CYPFast(k_cat high)Sub_OCF2HDifluoromethoxy Analog(-OCF2H)Sub_OCF2H->CYPBlocked/Slow(C-H Bond Strength)Inter_HemiUnstableHemiacetalCYP->Inter_HemiFrom -OCH3Prod_StableIntact Drug(Sustained Exposure)CYP->Prod_StableFrom -OCF2H(Metabolic Evasion)Prod_OHPhenol metabolite(Inactive/Rapid Clearance)Inter_Hemi->Prod_OHSpontaneousCollapse

Figure 2: Mechanistic divergence in oxidative metabolism.[5] The -OCF2H group prevents the formation of the unstable hemiacetal intermediate.

References

  • Zafrani, Y., et al. (2017).[5][7] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018).[5] "Fluorine in Medicinal Chemistry and Drug Design."[5][8] Journal of Medicinal Chemistry.

  • Erickson, J. A., & McLoughlin, J. I. (1995).[5] "Hydrogen bond donor properties of the difluoromethyl group." Journal of Organic Chemistry.

  • Müller, K., Faeh, C., & Diederich, F. (2007).[5] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

  • Hermann, R., et al. (2012).[5] "Pharmacokinetics of Roflumilast." British Journal of Clinical Pharmacology.

Strategic Deployment of Fluorinated Bioisosteres: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, fluorine is not merely a halogen; it is a precision tool for multiparametric optimization. Approximately 30% of all approved small-molecule drugs contain at least one fluorine atom.[1] This guide moves beyond basic textbook definitions to provide a rigorous, data-driven comparative analysis of fluorinated bioisosteres. We analyze the specific transition from hydrogen-based moieties to their fluorinated counterparts (e.g., –OH to –CF₂H, –tBu to –SF₅), focusing on the causality between structural modification and observed shifts in metabolic stability (


), lipophilicity (

), and binding affinity (

).

Mechanistic Pillars of Fluorination

To effectively deploy fluorinated bioisosteres, one must understand the three physicochemical pillars that drive their performance:

  • Electronic Modulation: Fluorine is the most electronegative element (3.98 Pauling scale). It exerts a profound inductive effect (

    
    ), lowering the 
    
    
    
    of proximal basic centers (e.g., amines) to improve membrane permeability or reducing the oxidative potential of aromatic rings.
  • Steric Mimicry with Metabolic Resistance: The van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). This allows –F to mimic –H sterically while the C–F bond (approx. 116 kcal/mol) renders the site inert to CYP450-mediated oxidative metabolism.

  • Lipophilicity Tuning: Fluorination typically increases lipophilicity (

    
    ), facilitating blood-brain barrier (BBB) penetration, though this must be balanced against solubility risks.
    

Comparative Analysis Modules

Module A: The Lipophilic Hydrogen-Bond Donor (–OH vs. –CF₂H)

The Challenge: Hydroxyl groups (–OH) are excellent hydrogen bond donors (HBD) but often suffer from rapid Phase II conjugation (glucuronidation) and poor membrane permeability due to high polarity.

The Solution: The difluoromethyl group (–CF₂H) acts as a "lipophilic hydroxyl." The C–H bond in –CF₂H is polarized by the two geminal fluorines, making the hydrogen sufficiently acidic to function as a weak H-bond donor, while the fluorines accept weak H-bonds.

Performance Comparison:

FeatureHydroxyl (–OH)Difluoromethyl (–CF₂H)Impact
H-Bond Donor StrongModerate/WeakRetains key binding interactions but with reduced desolvation penalty.
Lipophilicity (

)
Reference+1.0 to +1.5Significantly improves passive permeability.
Metabolic Liability High (Glucuronidation)LowEvades Phase II conjugation; C–H is resistant to oxidation.

Case Study Data (Bioisosteres of Phenols): In a study optimizing lipophilic antioxidants, replacing a phenolic –OH with –CF₂H resulted in:

  • Radical Scavenging: Retained activity in non-polar environments.[2]

  • Cellular Activity: Maintained inhibition of lipid peroxidation in erythrocytes.[2]

  • Advantage: The –CF₂H analogues avoided the rapid metabolic clearance typical of catechols/phenols while improving distribution into lipid-rich membranes [1].

Module B: The Steric & Electronic Powerhouse (–tBu vs. –SF₅)

The Challenge: The tert-butyl group (–tBu) is a classic hydrophobic spacer used to fill binding pockets. However, it is metabolically vulnerable (benzylic/allylic oxidation) and lacks electronic influence on the scaffold.

The Solution: The pentafluorosulfanyl group (–SF₅), often called the "super-trifluoromethyl," offers high hydrolytic stability, high electronegativity (similar to –NO₂), and a steric volume slightly larger than –tBu and –CF₃.

Performance Comparison:

Featuretert-Butyl (–C(CH₃)₃)Trifluoromethyl (–CF₃)Pentafluorosulfanyl (–SF₅)
Electronegativity Electron DonatingElectron WithdrawingStrongly Electron Withdrawing (

)
Steric Volume LargeMediumLarge (Square Pyramidal geometry)
Lipophilicity (

)
HighHighVery High (Hydrophobic shell of F atoms)
Metabolic Stability Low (Oxidation prone)HighExceptional (Chemically inert)

Experimental Validation: In cannabinoid receptor (CB1/CB2) ligands, replacing –tBu with –SF₅ yielded:

  • Affinity (

    
    ):  Maintained nanomolar affinity.
    
  • Selectivity: Improved selectivity for CB2 over CB1.

  • Metabolic Stability: The –SF₅ analogues showed no degradation under conditions where –tBu analogues underwent hydroxylation [2].

Module C: Metabolic Blockade (–H vs. –F vs. –CF₃)

The Challenge: Lead compounds often fail due to rapid clearance via CYP450-mediated oxidation at electron-rich aromatic sites or benzylic positions.

The Solution: Strategic substitution of Hydrogen (–H) with Fluorine (–F) or Trifluoromethyl (–CF₃) blocks the site of metabolism (SOM).

Performance Comparison:

ParameterHydrogen (–H)Fluorine (–F)Trifluoromethyl (–CF₃)
Bond Energy 99 kcal/mol (C-H)116 kcal/mol (C-F)~116 kcal/mol (C-F)
Metabolic Fate Rapid OxidationBlockedBlocked
Electronic Effect NeutralInductive WithdrawalStrong Withdrawal
Effect on

NoneLowers basicity of nearby amines by ~1-2 unitsLowers basicity by ~2-3 units

Data Insight: In the development of p97 inhibitors, replacing a methyl group with –CF₃ maintained potency but significantly altered the electronic landscape. However, replacing –CF₃ with –SF₅ in this specific indole scaffold reduced potency 5-fold, highlighting that "bigger is not always better" if the binding pocket is sterically constrained [3].

Visualization: Decision Logic & Mechanism[3]

Diagram 1: Fluorinated Bioisostere Selection Logic

Caption: A decision tree for medicinal chemists to select the optimal fluorinated group based on structural and functional requirements.

BioisostereSelection Start Optimization Goal MetabStab Improve Metabolic Stability? Start->MetabStab Lipophil Increase Lipophilicity? Start->Lipophil HBond Need H-Bond Donor? Start->HBond BlockSite Block Metabolic Site (SOM) MetabStab->BlockSite Yes UseSF5 Use -SF5 (Large Bulk, High Stability) Lipophil->UseSF5 Terminal Group UseOCF3 Use -OCF3 (Lipophilic Ether) Lipophil->UseOCF3 Ether Linker UseCF2H Use -CF2H (Lipophilic H-Bond Donor) HBond->UseCF2H Replace -OH/-SH Steric Steric Bulk Required? BlockSite->Steric UseF Use -F (Minimal Steric Change) Steric->UseF Low UseCF3 Use -CF3 (Medium Bulk) Steric->UseCF3 Medium Steric->UseSF5 High

Diagram 2: Mechanism of Metabolic Blockade

Caption: Comparison of CYP450 oxidative attack on a C-H bond versus the resistance of a C-F bond.

MetabolicBlockade cluster_0 Non-Fluorinated (Vulnerable) cluster_1 Fluorinated (Resistant) Drug_H Drug-C-H Transition [Drug-C...H...O-Fe]‡ Drug_H->Transition H-Atom Abstraction CYP CYP450 (Fe=O)3+ Metabolite Drug-C-OH (Hydroxylated) Transition->Metabolite Rebound Mechanism Drug_F Drug-C-F NoReaction Reaction Blocked (Bond Energy > 110 kcal/mol) Drug_F->NoReaction Oxidation Resistance CYP_F CYP450 (Fe=O)3+ CYP_F->NoReaction

Experimental Protocols

Protocol 1: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) improvement of fluorinated analogues.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (Fluorinated vs. Non-fluorinated pair).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • Analysis: LC-MS/MS.

Workflow:

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4). Critical: Ensure DMSO concentration < 0.1% to avoid enzyme inhibition.

  • Pre-incubation: Mix microsomes (0.5 mg/mL final conc.) with test compound solution. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing the Internal Standard.

  • Processing: Centrifuge at 4000 rpm for 20 min to precipitate proteins. Collect supernatant.

  • Analysis: Inject onto LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    
    

Expert Tip: For fluorinated compounds, if LC-MS sensitivity is low, consider using


F-NMR  for metabolite tracking if concentrations allow (>10 µM). This provides a "fingerprint" of metabolic cleavage (appearance of Free 

or shifted

signals).
Protocol 2: Lipophilicity ( ) Determination via Shake-Flask

Objective: Quantify the lipophilicity shift induced by bioisosteres.

Workflow:

  • Phases: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Solubilization: Dissolve test compound in the pre-saturated octanol phase. Measure UV-Vis absorbance (

    
    ).
    
  • Partitioning: Mix equal volumes of drug-octanol and pre-saturated PBS in a glass vial.

  • Equilibration: Shake for 1 hour at 25°C, then centrifuge to separate phases.

  • Measurement: Measure UV absorbance of the octanol phase (

    
    ).
    
  • Calculation:

    
    
    

References

  • Antioxidant properties in a non-polar environment of difluoromethyl bioisosteres of methyl hydroxycinnamates. Journal of Pharmacy and Pharmacology, 2016. Link

  • The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. RSC Advances, 2014.[3] Link

  • Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 2015. Link

  • Comparison of OH, CF2H, and CH3 Group Properties. ResearchGate, 2018. Link

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 2017. Link

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-[(Difluoromethoxy)methyl]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

In the fast-paced environment of pharmaceutical research and development, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-[(Difluoromethoxy)methyl]azetidine, a fluorinated azetidine derivative, ensuring the safety of laboratory professionals and the protection of our environment. The procedures outlined are grounded in established principles for handling halogenated organic compounds and are designed to meet rigorous safety and regulatory standards.

The Criticality of Specialized Disposal for Fluorinated Compounds

The robust carbon-fluorine bond, a hallmark of fluorinated organic compounds like this compound, imparts unique chemical properties that are highly valued in drug discovery. However, this same stability renders them persistent in the environment, necessitating disposal methods beyond standard chemical waste procedures.[1] Improper disposal can lead to environmental contamination and the formation of toxic byproducts. Therefore, a dedicated and informed approach to waste management is not just a matter of regulatory compliance, but a fundamental responsibility of the scientific community.

Hazard Identification and Personal Protective Equipment (PPE)

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat is necessary to prevent skin exposure.

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to detail. The following protocol provides a systematic approach to ensure safety and compliance.

Waste Classification and Segregation

Unused or waste this compound must be classified as hazardous halogenated organic waste .[4][5] It is crucial to segregate this waste stream from non-halogenated organic waste. Co-mingling can interfere with recycling and reclamation processes for non-halogenated solvents and may lead to the formation of hazardous combustion byproducts, such as hydrogen fluoride, if improperly incinerated.[5]

Containerization
  • Select an Appropriate Container: Use a designated, leak-proof, and clearly labeled waste container. The container material should be compatible with fluorinated organic compounds. High-density polyethylene (HDPE) is generally a suitable choice.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., Irritant).

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

Waste Accumulation and Storage

Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from general laboratory traffic and incompatible materials. Follow your institution's guidelines for the maximum allowable accumulation time.

Final Disposal Method

The recommended and most effective method for the final disposal of fluorinated organic compounds is high-temperature incineration .[1][6] This process is necessary to break the highly stable carbon-fluorine bond and ensure complete destruction of the compound.[1][7]

  • Licensed Disposal Service: Arrange for the collection and disposal of the waste through a licensed professional waste disposal service. This service must be equipped with incinerators specifically designed and permitted to handle halogenated organic waste.[8]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the drain.[5][8] This can lead to contamination of waterways and is a violation of environmental regulations.

  • Landfill is Not a Primary Option: Direct landfilling of this type of hazardous waste is not a responsible or compliant disposal method as it does not destroy the compound and poses a long-term environmental risk.[6]

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[8]

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of required PPE (gloves, goggles, lab coat).

  • Containment and Absorption: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[9]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste disposal.[10]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office in accordance with established protocols.

Disposal Decision Workflow

To aid in the decision-making process for the disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Spill Response start Waste this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous Halogenated Organic Waste fume_hood->classify spill Spill Occurs fume_hood->spill Potential Event segregate Segregate from Non-Halogenated Waste classify->segregate containerize Containerize in Labeled, Sealed, Compatible Container segregate->containerize store Store in Designated Waste Accumulation Area containerize->store dispose Arrange for Disposal via Licensed Waste Service store->dispose spill_ppe Don PPE spill->spill_ppe contain Contain & Absorb Spill spill_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->containerize

Disposal Workflow for this compound

Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous Halogenated Organic WastePresence of fluorine necessitates specialized disposal.[5]
Segregation Separate from non-halogenated wastePrevents contamination of recyclable solvents and formation of toxic byproducts during incineration.[5]
Container Labeled, sealed, compatible (e.g., HDPE)Ensures safe containment and clear communication of hazards.
Primary Disposal Method High-Temperature IncinerationRequired to break the stable carbon-fluorine bond and ensure complete destruction.[1][6]
Secondary Disposal Licensed Hazardous Waste ServiceEnsures compliant and safe handling and disposal in accordance with regulations.[8]
Prohibited Disposal Do not pour down the drain or discard in regular trashPrevents environmental contamination and is a regulatory violation.[5][8]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound waste, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • MSDS of 3-fluoro-3-(fluoromethyl)azetidine hydrochloride. (2026, February 11).
  • Chemos GmbH & Co.KG. (2020, February 4). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Sigma-Aldrich. (2025, August 25).
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Kärcher. (2026, January 30).
  • Aaron Chemicals LLC. (2025, August 4). Safety Data Sheet: 2-(trifluoromethyl)azetidine hydrochloride.
  • Fisher Scientific. (2025, December 25).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Difluoromethoxy)methyl]azetidine
Reactant of Route 2
3-[(Difluoromethoxy)methyl]azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.